Andrographolide is a labdane diterpenoid lactone and the primary bioactive component isolated from the medicinal plant Andrographis paniculata (Burm.f.) Wall. ex Nees [1] [2]. With a molecular formula of C₂₀H₃₀O₅ and molecular weight of 350.45 g/mol, this bicyclic diterpenoid lactone is characterized by its extremely bitter taste and multiple functional groups, including hydroxyl groups and α,β-unsaturated γ-lactone and exocyclic double bonds that contribute to its biological activity [3] [4] [2]. Traditionally known as the "King of Bitters," Andrographis paniculata has been employed for over a millennium in traditional Chinese medicine and Ayurvedic practices for treating inflammatory conditions, infections, and various heat-related ailments [3] [4].
The plant is native to India, China, and Southeast Asia, growing as an erect annual herb reaching 30-110 cm in height, with square stems that have wings on the angles of new growth [2]. While all parts of the plant contain andrographolide, the highest concentration is found in the leaves, ranging from 0.054% to 4.686% depending on geographical location and growing conditions [1] [2]. Plants growing in moderate temperatures (25-28°C) typically exhibit higher andrographolide concentrations compared to those in cooler or warmer environments [1]. The compound was first isolated in 1951, with its full structure determined in the 1960s and confirmed later by X-ray crystallography [2].
Andrographolide exhibits a multi-target mechanism of action against inflammation, primarily through modulation of key signaling pathways and transcription factors that regulate the expression of pro-inflammatory mediators. Unlike conventional NSAIDs that primarily target cyclooxygenase enzymes, andrographolide exerts its effects through broader pathway modulation, affecting multiple aspects of the inflammatory cascade simultaneously [5].
The NF-κB pathway represents the most extensively documented anti-inflammatory mechanism of andrographolide. Research has demonstrated that andrographolide directly inhibits NF-κB activation through several distinct molecular interactions:
Covalent modification of p50 subunit: Andrographolide covalently binds to cysteine 62 residue on the NF-κB p50 subunit, preventing its DNA binding capacity and subsequent transcriptional activation of pro-inflammatory genes [6] [7]. This specific interaction disrupts the fundamental mechanism of NF-κB-mediated inflammation.
Inhibition of IκBα phosphorylation: Andrographolide attenuates the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing nuclear translocation of the p65/p50 heterodimer [7].
Suppression of p65 phosphorylation and nuclear translocation: Multiple studies confirm that andrographolide treatment reduces phosphorylation of the p65 subunit and impedes its translocation to the nucleus, effectively blocking the expression of NF-κB-regulated genes [6] [7].
The consequences of NF-κB pathway inhibition are substantial, leading to reduced production of key pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-8, and various adhesion molecules [3] [6] [7]. This mechanism has been validated across multiple disease models, including respiratory inflammation, colitis, and cardiovascular inflammation [3] [6].
Andrographolide demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly in response to inflammatory stimuli such as lipopolysaccharide (LPS). The compound has been shown to suppress the phosphorylation and activation of three major MAPK family members:
p38 MAPK: Inhibition of p38 phosphorylation results in decreased production of pro-inflammatory mediators and reduced inflammatory cell activation [3].
JNK (c-Jun N-terminal kinase): Attenuation of JNK signaling contributes to reduced AP-1-mediated transcription of inflammatory genes [3].
ERK (Extracellular Signal-Regulated Kinase): Suppression of ERK phosphorylation modulates cellular responses to inflammatory stimuli [3].
In experimental models of acute lung injury, andrographolide significantly alleviated inflammation through simultaneous inhibition of both MAPK and NF-κB pathways [3] [4]. This dual pathway inhibition creates a synergistic anti-inflammatory effect that enhances its therapeutic potential.
The JAK-STAT pathway represents another significant target of andrographolide, particularly in the context of immune and respiratory diseases. Research demonstrates that andrographolide:
Blocks JAK1/STAT3 activation: In ovalbumin-induced asthma models, andrographolide reduced IL-6, IL-17A, and IL-17F levels in serum and bronchoalveolar lavage fluid by inhibiting the JAK1/STAT3 pathway [3] [4] [8].
Suppresses Th17 cell differentiation: Through JAK-STAT inhibition, andrographolide modulates T-cell differentiation, reducing the production of Th17-related cytokines that drive inflammatory responses in autoimmune conditions and asthma [3] [8].
Regulates cytokine signaling: By interfering with JAK-STAT activation, andrographolide disrupts the signaling of various cytokines and growth factors that contribute to chronic inflammation [1].
This mechanism is particularly relevant for respiratory diseases like asthma and COPD, where andrographolide has shown efficacy in reducing airway inflammation and remodeling [3] [4] [8].
Beyond the primary pathways discussed above, andrographolide influences several other inflammatory signaling mechanisms:
PI3K/Akt/mTOR Pathway: Andrographolide inhibits the PI3K/Akt signaling cascade, which contributes to its anti-inflammatory effects in COPD models and restores glucocorticoid sensitivity in inflammatory cells [3] [1].
Nrf2 Antioxidant Pathway: Andrographolide activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes including heme oxygenase-1 (HO-1), glutathione reductase, and glutathione peroxidase, thereby reducing oxidative stress components of inflammation [3] [4].
TLR4/NF-κB Signaling: Andrographolide and its derivatives suppress Toll-like receptor 4 (TLR4) signaling, reducing responsiveness to bacterial LPS and subsequent NF-κB activation [7].
PPAR Signaling: In coronary heart disease models, andrographolide regulated PPAR signaling alongside NF-κB inhibition, contributing to improved endothelial function and reduced inflammation [6].
The following diagram illustrates the key molecular targets and signaling pathways through which andrographolide exerts its anti-inflammatory effects:
Andrographolide modulates multiple inflammatory pathways through key molecular targets, inhibiting pro-inflammatory mediators while activating protective antioxidant responses.
The anti-inflammatory efficacy of andrographolide has been quantitatively established through various in vitro and in vivo studies, providing critical data for researchers evaluating its therapeutic potential. The following table summarizes key potency measurements against established inflammatory mediators:
| Inflammatory Mediator | Experimental Model | Potency (IC₅₀) | Comparison with NSAIDs | References |
|---|---|---|---|---|
| PGE₂ Production | LPS-induced RAW264.7 cells | 8.8 μM (95% CI: 7.4-10.4 μM) | Comparable to paracetamol (IC₅₀ = 7.73 μM) | [5] |
| NF-κB Activation | TNF-α/NF-κB luciferase reporter assay | <10 μM | Superior to most NSAIDs for NF-κB inhibition | [7] |
| IL-6 Production | LPS-induced RAW264.7 cells | Significant inhibition at 10-100 μM | Superior to diclofenac, aspirin, ibuprofen, paracetamol | [5] |
| TNF-α Production | LPS-induced RAW264.7 cells | Significant inhibition at 10-100 μM | Superior to diclofenac, aspirin, ibuprofen, paracetamol | [5] |
| Nitric Oxide Production | LPS-induced RAW264.7 cells | Significant inhibition at 10-100 μM | Superior to most tested NSAIDs | [5] |
The broad-spectrum cytokine inhibition demonstrated by andrographolide is particularly noteworthy when compared to conventional NSAIDs. In direct comparative studies, common NSAIDs such as diclofenac, aspirin, ibuprofen, and paracetamol showed weak or negligible activity against key pro-inflammatory cytokines including IL-6, TNF-α, and IFN-γ, while andrographolide exhibited potent, concentration-dependent inhibition across multiple cytokine targets [5]. This wide-spectrum activity profile suggests andrographolide may offer advantages over traditional NSAIDs for conditions driven by cytokine storms or multi-factorial inflammatory responses.
The molecular pathway inhibition translates to measurable cellular and physiological effects:
Reduced inflammatory cell infiltration: In asthma models, andrographolide decreased total leukocytes, macrophages, lymphocytes, and neutrophils in bronchoalveolar lavage fluid [4].
Oxidative stress mitigation: Through Nrf2 pathway activation, andrographolide enhances expression of antioxidant enzymes including heme oxygenase-1, glutathione reductase, and glutathione peroxidase [3].
Macrophage polarization shift: In coronary heart disease models, andrographolide promoted transition from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotypes [6].
Endothelial protection: Andrographolide improved endothelial dysfunction in cardiovascular models by reducing adhesion molecule expression and improving vascular homeostasis [6].
The following table summarizes the key downstream effects observed in various experimental models:
| Disease Model | Key Effects | Mechanistic Insights | References |
|---|---|---|---|
| Asthma | Reduced airway inflammation, decreased eosinophil infiltration, lower IgE levels | Inhibition of NF-κB, JAK/STAT, and MAPK pathways; suppression of Th2 cytokines | [3] [4] [8] |
| COPD | Restored glucocorticoid sensitivity, reduced IL-8, IL-17A, IL-1β, TNF-α | Inhibition of PI3K/Akt pathway; increased HDAC2 activity; Nrf2 activation | [3] [4] |
| Acute Lung Injury | Attenuated neutrophil infiltration, reduced cytokine levels in BALF | Inhibition of MAPK/NF-κB pathways; suppression of AIM2 inflammasome | [3] [4] |
| Colitis | Decreased inflammation, epithelial damage, and fibrosis; improved histological scores | Blockade of IL-23/IL-17 axis; inhibition of NF-κB and MAPK pathways | [3] |
| Coronary Heart Disease | Improved endothelial function, reduced atherosclerotic lesions, improved lipid profiles | PPAR and NF-κB pathway regulation; macrophage polarization shift | [6] |
| Rheumatoid Arthritis | Reduced joint swelling and tenderness; decreased rheumatoid factor | Modulation of multiple inflammatory pathways; cytokine reduction | [2] |
Objective: To evaluate andrographolide's inhibition of NF-κB signaling pathway activation.
Cell Lines: RAW264.7 murine macrophages or THP-1 human monocytic cells [5] [7].
Protocol:
Key Measurements: NF-κB transcriptional activity, IκBα degradation kinetics, p65 phosphorylation status, nuclear p65 localization [5] [6] [7].
Objective: To quantify andrographolide's inhibition of pro-inflammatory cytokine production.
Cell Lines: RAW264.7 or THP-1-derived macrophages [5].
Protocol:
Key Measurements: Concentration-dependent inhibition of cytokine production, IC₅₀ values for each cytokine [5].
Objective: To predict binding interactions between andrographolide and inflammatory targets.
Protocol:
Key Measurements: Binding energy, binding site residues, hydrogen bonds, hydrophobic interactions [8].
Asthma Model (OVA-induced):
ALI Model (LPS-induced):
DSS-induced Colitis:
The multi-target mechanism of andrographolide translates to efficacy across diverse inflammatory conditions:
Respiratory Diseases: Andrographolide demonstrates significant benefits in asthma, COPD, and acute lung injury through inhibition of NF-κB, MAPK, and JAK-STAT pathways, reducing airway inflammation and remodeling [3] [4] [8].
Gastrointestinal Inflammation: In inflammatory bowel disease models, andrographolide ameliorates colitis through blockade of the IL-23/IL-17 axis and inhibition of NF-κB and MAPK pathways [3].
Cardiovascular Inflammation: Andrographolide protects against endothelial dysfunction and inflammatory response in coronary heart disease through regulation of PPAR and NF-κB signaling pathways [6].
Articular Inflammation: Clinical studies in rheumatoid arthritis patients show andrographolide (30 mg three times daily) improves swelling, tenderness, and rheumatoid factor levels [2].
Hepatic Inflammation: Andrographolide reduces liver inflammation and fibrosis through suppression of TLR4/NF-κB and TGF-β1/Smad2 signaling pathways [3].
Despite comprehensive mechanistic understanding, several research gaps remain:
Bioavailability Optimization: Native andrographolide exhibits low oral bioavailability, necessitating development of novel formulations (nanoparticles, liposomes) or prodrug strategies to enhance therapeutic potential [2].
Clinical Trial Validation: While preclinical data is robust, larger randomized controlled trials with standardized preparations are needed to establish efficacy and optimal dosing in human populations [2].
Structure-Activity Relationships: Systematic studies exploring derivatives with improved potency and selectivity could yield optimized compounds with enhanced therapeutic indices [1] [7].
Combination Therapy Potential: Research exploring synergistic effects of andrographolide with existing anti-inflammatory agents could reveal valuable therapeutic combinations [3].
Long-term Safety Profile: Although considered safe with low toxicity, comprehensive long-term safety data in chronic conditions would strengthen clinical translation [2].
The following experimental workflow illustrates a comprehensive approach to evaluating andrographolide's anti-inflammatory activity:
Comprehensive experimental workflow for evaluating andrographolide's anti-inflammatory activity, integrating computational, in vitro, and in vivo approaches.
Andrographolide represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of inflammatory conditions. Its ability to simultaneously modulate multiple signaling pathways including NF-κB, MAPK, JAK-STAT, and PI3K/Akt positions it uniquely compared to conventional single-target anti-inflammatory drugs. The well-established safety profile of andrographolide, combined with its broad cytokine inhibitory activity, suggests significant potential for development as a therapeutic agent, particularly for complex inflammatory conditions characterized by cytokine storms or multi-factorial inflammation.
The nuclear factor kappa B (NF-κB) signaling pathway represents a master regulatory system that controls the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival. This transcription factor exists as homo- or heterodimers composed of five subunit proteins: p105/p50 (NF-κB1), p100/p52 (NF-κB2), p65 (RelA), RelB, and c-Rel. In resting cells, NF-κB complexes remain sequestered in the cytoplasm through interaction with inhibitory I-κB proteins. Upon cellular activation by diverse stimuli (including cytokines, pathogens, or stress signals), the I-κB kinase (IKK) complex phosphorylates I-κB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind specific DNA promoter sequences and initiate transcription of target genes involved in inflammation, immunity, and cell survival [1].
Andrographolide is a biologically active labdane diterpenoid compound (molecular formula: C₂₀H₃₀O₅; molecular weight: 350.4 g/mol) isolated from the medicinal plant Andrographis paniculata Nees (Acanthaceae family). This plant has been extensively used in traditional medicine systems across Asia, including China, India, Japan, and Korea, for treating inflammatory disorders, infections, and various other ailments [2] [1]. Andrographolide constitutes the primary active component of this plant, with concentrations ranging from 0.054% to 4.686%, with leaves containing the highest concentration [2]. Contemporary pharmacological investigations have revealed that andrographolide possesses diverse therapeutic properties, including anti-inflammatory, anticancer, anti-angiogenic, antioxidant, antimalarial, antidiabetic, antiviral, and antibacterial effects [2]. Its anti-inflammatory properties are particularly noteworthy, with research demonstrating potent inhibitory effects on the NF-κB signaling pathway, earning it the description as a "regulator of the master regulator" [1].
The primary molecular mechanism through which andrographolide inhibits NF-κB signaling involves direct covalent modification of the p50 subunit. Research by Xia et al. (2004) demonstrated that andrographolide forms a covalent adduct with the reduced cysteine 62 (Cys62) residue located within the DNA-binding domain of the p50 subunit [1] [3]. This specific interaction sterically hinders the binding of NF-κB to its cognate DNA promoter sequences, thereby preventing the transcription of downstream target genes. Notably, this mechanism does not affect the upstream signaling events leading to NF-κB activation, including IκBα degradation or the nuclear translocation of p50 and p65 subunits [1]. This distinctive pharmacological action represents a unique approach to NF-κB inhibition compared to other anti-inflammatory agents that typically target upstream signaling components.
While the covalent modification of p50 represents the primary mechanism, additional studies suggest that andrographolide and its derivatives may influence other aspects of NF-κB signaling. Certain andrographolide derivatives (compounds 3b and 5a) have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit [4]. Other derivatives (compounds 3b, 5a, 3a, 5b, and 6b) can attenuate phosphorylation of both p65 and IκBα, indicating potential effects on kinase activity within the pathway [4]. One specific derivative (compound 6b) additionally suppresses the protein expression of the NF-κB p65 subunit itself [4]. These findings indicate that structural modifications of andrographolide can yield compounds with varying mechanisms of action within the NF-κB signaling cascade, potentially leading to differentiated therapeutic effects.
Andrographolide also demonstrates inhibitory effects on the Toll-like receptor 4 (TLR4)/NF-κB signaling axis, which represents a crucial pathway in innate immunity and inflammation. In multiple myeloma cells, andrographolide treatment resulted in downregulation of TLR4 and NF-κB protein expression, accompanied by reduced cell proliferation and increased apoptosis [5]. The significance of this pathway was confirmed through RNA interference experiments, where TLR4- or NF-κB-targeting small interfering RNA enhanced the anti-proliferative and pro-apoptotic effects of andrographolide [5]. This suggests that andrographolide's therapeutic effects in hematological malignancies may involve disruption of the TLR4/NF-κB signaling cascade at multiple levels.
The anticancer properties of andrographolide have been extensively investigated across various cancer types, with compelling evidence supporting its potential as a therapeutic agent, particularly through NF-κB inhibition:
Table 1: Anticancer Effects of Andrographolide via NF-κB Inhibition
| Cancer Type | Experimental Model | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Breast Cancer | MMTV-PyMT transgenic mice (spontaneous luminal-like breast cancer) | ~60% reduction in tumor growth and metastasis | Inhibition of NF-κB/miR-21-5p/PDCD4 signaling pathway; Downregulation of miR-21-5p; Upregulation of PDCD4 | [6] |
| Multiple Myeloma | OPM1 human myeloma cell line | Dose-dependent inhibition of proliferation (1-10 µM); Induction of apoptosis; Activation of caspase-9/3 | Downregulation of TLR4 and NF-κB protein expression; Enhanced effect with TLR4/NF-κB siRNA | [5] |
| Colorectal Cancer | HCT116 cell line | IC₅₀ <8 µM for proliferation inhibition | Inhibition of NF-κB signaling pathway; Additional effects on HIF-1 and JAK/STAT pathways | [2] |
| Various Cancers | Multiple cancer cell lines (breast, lung, colorectal, bladder, colon, prostate, leukemic) | Inhibition of growth, multiplication, and metastasis | Broad-spectrum anticancer effects through NF-κB pathway inhibition | [2] |
The dose-dependent response observed in multiple studies is particularly noteworthy. In multiple myeloma cells, andrographolide concentrations ranging from 1.0 to 10.0 µM resulted in progressively reduced cell proliferation and increased apoptosis, with associated activation of caspase-9 and caspase-3 executioner enzymes [5]. In breast cancer models, in vivo administration of andrographolide (5 μg/g, intraperitoneally, twice weekly for 4 weeks) significantly suppressed both tumor growth and lung metastasis in MMTV-PyMT transgenic mice [6].
Beyond oncology, andrographolide demonstrates significant efficacy in various inflammatory and vascular conditions:
Arterial Restenosis: In a murine model of arterial restenosis, andrographolide treatment resulted in approximately 60% reduction in neointimal hyperplasia [3]. The critical role of p50 in this process was confirmed through experiments with p50-deficient mice (p50⁻/⁻), where andrographolide treatment did not provide additional benefit, confirming its specificity for the p50 subunit [3]. The therapeutic effect was associated with reduced expression of NF-κB target genes, including tissue factor (TF), E-selectin, and vascular cell adhesion molecule-1 (VCAM-1), along with decreased infiltration of CD68+ macrophages into injured arterial walls [3].
Acute Lung Injury: In LPS-induced acute pulmonary inflammation models, andrographolide derivatives (particularly compound 3b) demonstrated protective effects through inhibition of p65 phosphorylation and reduction of serum pro-inflammatory cytokines and chemokines [4].
Rheumatoid Arthritis: Andrographolide imparted anti-inflammatory effects in adjuvant-induced arthritis models by suppressing NF-κB activation and the expression of key inflammatory enzymes [1]. Based on this evidence, andrographolide is currently prescribed for rheumatoid arthritis treatment in China [1].
Viral Infections: Andrographolide exhibits antiviral activity against chikungunya virus (CHIKV) and SARS-CoV-2. For CHIKV infection, it reduced viral RNA copy numbers and viral protein expression both in vitro and in vivo, while also decreasing TNF-α production responsible for severe arthritic pain in chikungunya fever [1]. For SARS-CoV-2, andrographolide inhibited virion production in human lung epithelial cells (Calu-3) with an impressive IC₅₀ of 0.034 µM, potentially through targeting non-structural proteins of the virus [2].
The exploration of andrographolide derivatives has revealed important structure-activity relationships (SAR) that inform drug development efforts:
Table 2: Andrographolide Derivatives and Their Biological Activities
| Derivative Name/Compound | Structural Modification | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide | Furoyl ester at C19 | Anticancer | IC₅₀ <8 µM against HCT116 and MCF-7 cell lines | [2] |
| 12-dithiocarbamate-14-deoxyandrographolide | Dithiocarbamate at C12, deoxy at C14 | Anticancer | Potent activity against MCF-7 and KKU-055 cancer cells | [2] |
| 3,19-analogue of 12-thioether andrographolide | Thioether at C12, modified 3,19-positions | Anticancer | Cytotoxic effect on MCF-7 human breast cancer cells | [2] |
| Compound 3b | 14β-configuration, deprotected 3,19-acetonylidene | Anti-inflammatory | Inhibition of NF-κB p65 nuclear translocation and phosphorylation; Protection against LPS-induced acute lung injury | [4] |
| Compound 5a | 14α-configuration, 19-acetylated | Anti-inflammatory | Inhibition of NF-κB p65 nuclear translocation and phosphorylation | [4] |
| AL-1 | Specific analog (structure not detailed) | Antidiabetic | Improved insulin resistance; Downregulation of NF-κB signaling; Hypoglycemic effect at 40-80 mg/kg | [4] |
The stereochemical configuration at critical positions significantly influences biological activity. For instance, 14β-compounds (e.g., 3b) generally exhibit improved NF-κB inhibitory activity compared to their 14α-counterparts (e.g., 3a) [4]. Similarly, selective acylation at specific hydroxyl groups (e.g., 19-acetylation in 5a and 5b) enhances activity compared to di-acetylated derivatives (4a and 4b) [4]. Modifications that increase structural rigidity by restricting rotation around C9-C11 and C11-C12 bonds may also influence potency by reducing competence as Michael acceptors [4].
Cell-based Reporter Assays: Utilize luciferase reporters under the control of NF-κB-responsive promoters (e.g., TNF-α/NF-κB or TLR4/NF-κB response elements) in AD-293 or HeLa cell lines. Treat cells with andrographolide or derivatives (typically 1-10 µM) for specified durations, then measure luciferase activity as a readout of NF-κB transcriptional activity [4].
Electrophoretic Mobility Shift Assay (EMSA): Assess NF-κB DNA-binding activity directly. Incubate nuclear extracts from treated cells with ³²P-labeled NF-κB oligonucleotide probes, then separate protein-DNA complexes from free probes using non-denaturing polyacrylamide gel electrophoresis. Andrographolide treatment (10 µM) shows inhibited NF-κB DNA binding without affecting nuclear translocation [1].
Western Blot Analysis: Evaluate NF-κB pathway components and target genes. Extract proteins from treated cells, separate by SDS-PAGE, transfer to membranes, and probe with antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, TLR4, or NF-κB target proteins (e.g., VCAM-1, E-selectin). In multiple myeloma cells, andrographolide (1-10 µM, 24 hours) downregulated both TLR4 and NF-κB protein expression in a dose-dependent manner [5].
Immunofluorescence Microscopy: Monitor NF-κB subcellular localization. Fix treated cells, permeabilize, and incubate with anti-p65 antibodies followed by fluorophore-conjugated secondary antibodies. Visualize using confocal microscopy. Certain andrographolide derivatives (3b, 5a) inhibit nuclear translocation of the p65 subunit following stimulation [4].
Cell Viability Assays: Employ MTT or CCK-8 assays to assess proliferation. Seed cancer cells (e.g., OPM1 multiple myeloma cells at 1×10⁴/well), treat with andrographolide (1-10 µM) for 24-72 hours, then add MTT reagent. Measure formazan crystal formation spectrophotometrically at 550 nm [5].
Apoptosis Detection: Use Annexin V/propidium iodide staining and flow cytometry. Treat cells with andrographolide, harvest, then incubate with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].
Caspase Activation Assays: Utilize colorimetric caspase assay kits based on cleavage of specific substrates (LEHD-pNA for caspase-9, Ac-DEVD-pNA for caspase-3). Measure cleavage product accumulation spectrophotometrically at 405 nm [5].
Arterial Restenosis Model: Employ murine carotid artery ligation model. Subject mice to arterial ligation, then administer andrographolide (typically 1-5 mg/kg/day) via intraperitoneal injection. After 4 weeks, harvest arteries for histological analysis of neointimal hyperplasia, assessing intima-to-media ratio. Andrographolide treatment results in approximately 60% reduction in neointimal formation [3].
Breast Cancer Metastasis Model: Use MMTV-PyMT transgenic mice that spontaneously develop luminal-like breast cancer with lung metastases. Administer andrographolide (5 μg/g, intraperitoneally, twice weekly) for 4 weeks. Monitor tumor volume regularly and assess metastatic burden in lungs post-sacrifice [6].
Acute Lung Injury Model: Induce pulmonary inflammation by intratracheal LPS instillation in mice. Pretreat with andrographolide or derivatives (e.g., compound 3b) intravenously or orally. Evaluate lung inflammation by histology, bronchoalveolar lavage fluid cytokine levels, and serum inflammatory markers [4].
The following diagram illustrates the NF-κB signaling pathway and the specific points of inhibition by andrographolide:
Diagram 1: NF-κB signaling pathway and andrographolide inhibition mechanisms. Andrographolide directly targets p50 subunit while derivatives affect multiple pathway components.
Andrographolide represents a promising therapeutic candidate with a unique mechanism of action targeting the NF-κB signaling pathway. Its direct covalent modification of the p50 subunit at Cys62 distinguishes it from conventional anti-inflammatory agents and provides a compelling molecular strategy for therapeutic intervention. The broad-spectrum efficacy of andrographolide across diverse disease models—including cancer, inflammatory conditions, vascular pathologies, and viral infections—highlights its therapeutic potential and underscores the central role of NF-κB signaling in these processes.
Future research directions should focus on:
Andrographolide inhibits JAK-STAT signaling through several key mechanisms, primarily by reducing kinase phosphorylation and modulating cytokine expression.
The following diagram illustrates how andrographolide targets multiple points within the JAK-STAT pathway.
This diagram shows how Andrographolide inhibits JAK phosphorylation and subsequent STAT3 activation, preventing the expression of genes involved in proliferation and inflammation.
The table below summarizes key experimental findings that demonstrate the inhibitory effects of andrographolide on the JAK-STAT pathway and related physiological outcomes.
| Experimental Model | Key Findings on JAK-STAT Inhibition | Observed Physiological Effects |
|---|---|---|
| OVA-Induced Asthmatic Mice [1] | ↓ p-JAK1; ↓ p-STAT3; ↓ IL-6, IL-17A, IL-17F, RORγt | Attenuated airway remodeling, reduced neutrophil infiltration in lung tissue |
| Prostate Cancer Cells (DU145, C4-2B) [2] | ↓ IL-6-induced p-STAT3 and p-ERK | Induced apoptosis in castration-resistant cells; reduced tumor growth in xenograft models | | Colorectal Cancer Cells (HCT116) [2] | ↓ Constitutive p-STAT3 (Tyr705 & Ser727); ↓ IL-6-induced STAT3 phosphorylation; ↓ JAK1/JAK2 tyrosine phosphorylation | Induced apoptosis and inhibited cell proliferation | | Pancreatic Cancer Cells (Panc-1, AsPC-1) [2] | ↓ IL-6-induced p-JAK2 and p-STAT3 | Synergistic tumor regression with gemcitabine in xenograft models |
To investigate andrographolide's effects on the JAK-STAT pathway, researchers typically use a combination of in vitro and in vivo methods. Here are detailed protocols for key experiments cited in the search results.
The ability of andrographolide to inhibit the JAK-STAT pathway underscores its potential as a therapeutic agent, particularly for conditions driven by chronic inflammation and cancer [5] [2]. Its multi-target nature aligns with a modern trend in drug discovery that seeks to address complex diseases by modulating biological networks rather than single targets.
A key challenge for natural products like andrographolide lies in their pharmacokinetic profiles. Future research should focus on:
The core mechanism involves andrographolide directly interacting with the KEAP1 protein, which normally represses Nrf2. This interaction inhibits the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate gene expression [1].
The diagram below illustrates this pathway and the key experimental models used to validate it:
Andrographolide activates the Nrf2 pathway by targeting KEAP1, demonstrated in multiple disease models.
The following table summarizes key experimental findings that demonstrate the biological effects of Nrf2 pathway activation by andrographolide across different research models.
| Experimental Model | Induced Readouts / Effects | Key Findings |
|---|
| LPS/D-GalN-induced Acute Liver Injury (Mouse) [3] | • Nrf2 & HO-1 protein ↑ • Serum ALT & AST levels ↓ • Oxidative stress (MDA, ROS) ↓ • Inflammation (TNF-α, IL-1β) ↓ | Andrographolide treatment activated the Nrf2 pathway, leading to reduced oxidative stress and inflammation, which protected against liver injury. | | Corticosteroid Resistance (COPD Patient PBMCs) [4] | • Nrf2 & HDAC2 protein levels ↑ • IL-8 production ↓ • Restoration of dexamethasone sensitivity | Andrographolide restored cellular levels of Nrf2 and HDAC2, which was correlated with regained sensitivity to the anti-inflammatory effects of corticosteroids. | | OxyHb-induced Neuronal Injury (PC12 cells & SAH Rat Model) [2] | • Nrf2/HO-1 pathway activation • Cell viability ↑ & apoptosis ↓ • Blood-brain barrier protection • Oxidative stress ↓ | The protective effects of andrographolide against neuronal apoptosis and BBB disruption were reversed by the HO-1 inhibitor ZnPPIX, confirming the critical role of this pathway. | | Primary Astrocytes (Rat) [5] | • Nrf2 & HO-1 expression ↑ • Activation of p38 MAPK and ERK | Andrographolide increased Nrf2 protein levels both by enhancing its stability and by upregulating Nrf2 mRNA at later time points. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
| Assay Type | Detailed Protocol Summary |
|---|
| In Vivo Liver Injury Model [3] | 1. Model Induction: Induce acute liver injury in mice via intraperitoneal injection of LPS (60 mg/kg) and D-GalN (800 mg/kg). 2. Drug Treatment: Administer andrographolide (various doses) 1 hour after LPS/D-GalN injection. 3. Sample Collection: Collect serum and liver tissue for analysis. 4. Analysis: Measure serum ALT/AST (commercial kits), liver tissue MDA & ROS levels, and cytokine levels (ELISA). Analyze Nrf2, HO-1, and NF-κB pathway proteins by western blot. | | Cell-Based Nrf2 Activation & Pathway Analysis [5] [1] | 1. Cell Culture: Use relevant cell lines (e.g., HEK293T, U937, primary rat astrocytes). 2. Compound Treatment: Treat cells with andrographolide (common range: 1-100 μM) for specified durations (4-24 hours). Use DMSO as vehicle control. 3. Mechanism Investigation:
The consistent activation of the Nrf2/HO-1 pathway by andrographolide across diverse disease models highlights its potential as a therapeutic agent. Its action is pleiotropic, also involving inhibition of NF-κB, which contributes to its strong anti-inflammatory profile [3]. A significant finding is its ability to reverse corticosteroid resistance in COPD models by restoring Nrf2 and HDAC2 levels, suggesting potential for combination therapies [4].
Future research could focus on optimizing andrographolide derivatives for greater potency and selectivity, and exploring its efficacy in other oxidative stress-related conditions.
Andrographolide is a labdane diterpenoid lactone that serves as the primary active constituent of Andrographis paniculata (Burm.f.) Nees, a medicinal plant widely employed in traditional Asian medicine systems for centuries. This biologically active compound possesses a complex molecular structure characterized by three hydroxyl groups and an α,β-unsaturated γ-lactone ring, which contributes significantly to its diverse pharmacological activities. First isolated in 1911 by Gorter, andrographolide has since become the subject of extensive scientific investigation due to its broad therapeutic potential and multi-target mechanism of action [1] [2].
The significance of andrographolide in pharmaceutical research stems from its pleiotropic biological effects, which include potent anti-inflammatory, anticancer, antiviral, immunomodulatory, and antimicrobial activities. As a natural product lead compound, it offers a promising scaffold for drug development, particularly given its ability to modulate multiple cellular signaling pathways simultaneously. This comprehensive technical review examines the fundamental properties, pharmacological mechanisms, experimental methodologies, and current research challenges associated with andrographolide, providing researchers and drug development professionals with essential information for advancing investigation into this promising natural product [1] [2] [3].
Andrographolide possesses a bicyclic diterpenoid structure with a decalin system fused to a lactone ring, forming its characteristic labdane skeleton. The molecular structure consists of three hydroxyl groups at positions 3, 14, and 19, along with two double bonds at positions 8(17) and 12(13), and an α,β-unsaturated γ-lactone moiety between C12 and C16. This complex ring system with multiple chiral centers contributes to its specific three-dimensional configuration and biological activity profile. The compound's molecular formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol and a CAS registry number of 5508-58-7 [1] [4] [2].
The IUPAC name for andrographolide is 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone. The compound crystallizes as white square prism or flaky crystals from ethanol or methanol solutions, is odorless, and exhibits an intensely bitter taste that contributes to the traditional name "King of Bitters" for its source plant. The presence of the ester structure in the lactone ring makes it susceptible to hydrolysis, particularly in aqueous solutions, where it can undergo ring-opening and isomerization reactions that affect drug stability [1] [2].
The physicochemical properties of andrographolide present both opportunities and challenges for pharmaceutical development. The compound exhibits poor water solubility, which significantly limits its bioavailability and therapeutic application. It dissolves in boiling ethanol, is slightly soluble in methanol or ethanol at room temperature, very slightly soluble in chloroform, and almost insoluble in water. This hydrophobicity stems from its predominantly non-polar terpenoid structure with limited capacity for hydrogen bonding with water molecules [1] [2].
Table 1: Fundamental Physicochemical Properties of Andrographolide
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₅ | - |
| Molecular Weight | 350.45 g/mol | - |
| CAS Registry Number | 5508-58-7 | - |
| Appearance | White square prism or flaky crystals | Crystallized from ethanol or methanol |
| Melting Point | 230-231°C | - |
| Density | 1.2317 g/cm³ | - |
| Solubility in Water | Almost insoluble | 25°C |
| Solubility in Methanol | Slightly soluble | 25°C |
| Solubility in Ethanol | Slightly soluble (dissolves in boiling) | 25°C (and boiling) |
| Solubility in Chloroform | Very slightly soluble | 25°C |
| Optimal Stability pH | 3-5 | Aqueous solution |
| Stability in Alkaline Conditions | Unstable | Increases with alkaline strength |
The stability profile of andrographolide is highly dependent on environmental conditions. It remains relatively stable at lower temperatures and demonstrates optimal stability in pH range of 3-5. The compound is unstable in alkaline conditions, with instability increasing proportionally with alkaline strength. Andrographolide shows better stability in chloroform solutions compared to aqueous systems. The presence of the ester structure in the lactone ring renders it susceptible to hydrolytic degradation, particularly in aqueous solutions where it can undergo ring-opening and isomerization, necessitating careful consideration of formulation parameters to maintain integrity [1] [2].
Andrographolide exhibits a broad pharmacological profile with demonstrated effects against inflammation, cancer, viral infections, and metabolic disorders. Its pleiotropic activity stems from the ability to interact with multiple protein targets and modulate diverse signaling cascades simultaneously. Research has revealed that andrographolide can bind to a spectrum of protein targets including NF-κB, actin, GSK-3β, and various inflammatory mediators through covalent modification and other interaction mechanisms [4] [5] [6].
The compound functions as a non-ATP-competitive, substrate-competitive GSK-3β inhibitor with demonstrated IC₅₀ values of 5.58±0.40μM at substrate concentration of 25μM, increasing to 37.7μM when substrate concentration rises to 90μM. This concentration-dependent inhibition pattern highlights its unique mechanism compared to ATP-competitive inhibitors. Additionally, andrographolide has been shown to suppress NLRP3 inflammasome activation in experimental models of non-alcoholic steatohepatitis, lung injury, and colitis-associated cancer by disrupting the NLRP3-caspase-1 assembly, thereby inhibiting caspase-1 activation and subsequent IL-1β secretion [4] [3].
Andrographolide modulates multiple signaling pathways to produce diverse biological effects.
The anticancer potential of andrographolide represents one of its most extensively studied pharmacological activities. The compound demonstrates broad-spectrum antitumor effects against various cancer types, including breast, colorectal, lung, chondrosarcoma, and leukemic cells. Its anticancer mechanisms operate through multiple interconnected pathways that collectively suppress tumor growth, progression, and metastasis [7] [6] [8].
Andrographolide exerts anti-proliferative effects primarily through cell cycle arrest at different checkpoints depending on cancer cell type. It induces mitochondrial apoptosis via upregulation of pro-apoptotic proteins (Bax, Noxa) and downregulation of anti-apoptotic factors. The compound also inhibits metastatic potential by suppressing epithelial-mesenchymal transition (EMT) through downregulation of vimentin and MMP-9 while upregulating E-cadherin expression. Furthermore, andrographolide has been shown to modulate autophagy in cancer cells, though its effects appear context-dependent, inducing protective autophagy in some cancer types while inhibiting it in others [7] [6] [8].
Table 2: Anticancer Mechanisms of Andrographolide Across Cancer Types
| Cancer Type | Molecular Targets | Cellular Effects | Experimental Models |
|---|---|---|---|
| Breast Cancer | NF-κB, PI3K/Akt, JAK/STAT | Cell cycle arrest, Apoptosis induction, Metastasis suppression | MCF-7 cell line, Xenograft models |
| Colorectal Cancer | Bax, MMP-9, NADPH oxidase/ROS/NF-κB | Apoptosis induction, Angiogenesis inhibition, Chemosensitization | HCT116 cell line, In vivo models |
| Lung Cancer | ATF4/Noxa axis, LC3B-I/II, Akt | Metabolic reprogramming, Apoptosis induction, Enhanced cisplatin sensitivity | A549, H1299, H1975 cell lines |
| Chondrosarcoma | PI3K/Akt/mTOR, Vimentin, E-cadherin | Migration/invasion suppression, Autophagy activation | SW1353, Hs 819.T cell lines |
| Leukemia | PI3K/Akt, p-p38, p-p53 | Apoptosis induction, Cell cycle arrest | Jurkat cells, In vivo studies |
The anti-inflammatory properties of andrographolide constitute one of its earliest discovered and most validated pharmacological activities. The compound demonstrates potent inflammatory response suppression across multiple disease models, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and neuroinflammatory conditions. Andrographolide achieves this broad anti-inflammatory activity primarily through transcription factor modulation, particularly NF-κB, which serves as a master regulator of inflammatory gene expression [5] [9].
In respiratory inflammation models, andrographolide significantly reduces inflammatory cell infiltration and proinflammatory cytokine production (IL-6, IL-17A, IL-17F, TNF-α, IL-1β) in bronchoalveolar lavage fluid. The mechanism involves JAK/STAT pathway inhibition and suppression of TH17-regulated cytokines. In neuroinflammatory conditions such as stroke, andrographolide provides neuroprotection by increasing Nrf2-heme oxygenase (HO-1) expression through p38-MAPK regulation, downregulating Bax, iNOS, inhibiting hydroxyl radical formation, and suppressing NF-κB activation. The compound also demonstrates glucocorticoid sensitivity restoration in COPD models by inhibiting PI3K/Akt/p70S6K signaling and restoring nuclear HDAC2 levels [5] [9].
Andrographolide exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and parasites. Its antimalarial activity has been particularly investigated, with demonstrated effects against Plasmodium falciparum through multiple mechanisms, including parasite number suppression, inhibition of detoxifying heme, and immunomodulation of host cells [10].
Against viral pathogens, andrographolide shows promising activity against SARS-CoV-2, with research indicating an IC₅₀ of 0.034 µM in human lung epithelial Calu-3 cells. The antiviral mechanism appears to involve targeting non-structural proteins of the virions. The compound also demonstrates antagonistic effects against Hong Kong virus (HKV), Ebola virus (EBOV), respiratory syncytial virus (RSV), and has been shown to inhibit HIV and SARS in vitro. These broad-spectrum antiviral activities position andrographolide as a promising candidate for further development as an antiviral agent, particularly against emerging viral pathogens [1] [6].
The extraction of andrographolide from Andrographis paniculata employs various methods, each with distinct advantages and limitations. Traditional techniques include water extraction and alcohol extraction, though these present issues such as being time-consuming, involving cumbersome operations, and potential loss of active ingredients. Recent advances have introduced improved extraction technologies including enzymatic pretreatment, microwave-assisted extraction, and ultrasonic-assisted extraction, which significantly shorten processing time and improve extraction efficiency while better preserving the structural integrity of the compound [1] [2].
For analytical quantification, high-performance liquid chromatography (HPLC) represents the most widely employed method for determining andrographolide content in plant materials and formulations. The typical protocol involves using a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water in gradient elution mode, with detection wavelengths between 220-230 nm. Additional analytical techniques include thin-layer chromatography (TLC) for preliminary screening and liquid chromatography-mass spectrometry (LC-MS) for structural confirmation and metabolite identification. Quality control standards for andrographolide are established in the Pharmacopoeia of the People's Republic of China (2015 edition), which specifies testing parameters and acceptance criteria [1] [2].
The evaluation of andrographolide bioactivity employs a range of in vitro and in vivo models specific to its pharmacological applications. For anticancer activity assessment, standard protocols include MTT or CCK-8 assays for determining IC₅₀ values against various cancer cell lines, wound healing and Transwell assays for migration and invasion capabilities, flow cytometry for cell cycle distribution and apoptosis analysis, and Western blotting for protein expression changes in key signaling pathways [6] [8].
Table 3: Standard Experimental Protocols for Evaluating Andrographolide Bioactivity
| Assay Type | Methodology | Key Parameters Measured | Typical Concentrations |
|---|---|---|---|
| Cytotoxicity (MTT) | 24-72h treatment followed by MTT reagent incubation | IC₅₀ values, cell viability percentage | 1-100 µM depending on cell line |
| Migration (Wound Healing) | Scratch creation, imaging at 0, 12, 24h | Wound closure percentage, migration rate | 5-50 µM |
| Invasion (Transwell) | Matrigel-coated chambers, 24h incubation | Number of invaded cells, invasion inhibition % | 5-50 µM |
| Apoptosis (Annexin V/PI) | Flow cytometry after staining | Early/late apoptosis percentages, necrotic cells | 10-100 µM |
| Protein Expression (Western Blot) | SDS-PAGE, transfer, antibody incubation | Expression levels of pathway proteins | 5-50 µM for 24h |
| Gene Expression (qPCR) | RNA extraction, cDNA synthesis, amplification | mRNA levels of target genes | 10-50 µM for 12-24h |
| In vivo efficacy | Xenograft models, drug administration | Tumor volume, weight, biomarker analysis | 10-100 mg/kg/day |
For anti-inflammatory activity evaluation, common methodologies include LPS-induced inflammation models in macrophages with measurement of proinflammatory cytokine production (TNF-α, IL-6, IL-1β) via ELISA, neutrophil chemotaxis assays, and NF-κB reporter gene assays. In vivo models employ various inflammation induction methods including carrageenan-induced paw edema, LPS-induced systemic inflammation, and disease-specific models such as OVA-induced asthma for respiratory inflammation [5] [9].
Network pharmacology has emerged as a powerful methodology for understanding the multi-target mechanisms of andrographolide. The standard workflow involves identifying potential targets through integration of data from multiple databases including SuperPred, SEA, STITCH, PharmMapper, HERB, HIT-2, and Swiss Target Prediction. These targets are then cross-referenced with disease-associated genes to identify potential therapeutic targets [8].
Following target identification, protein-protein interaction (PPI) networks are constructed using the STRING database and visualized with Cytoscape software. Core targets are identified using algorithms such as Degree, Betweenness, and Closeness centrality. Functional annotation through GO (Gene Ontology) and pathway enrichment via KEGG (Kyoto Encyclopedia of Genes and Genomes) analyses reveal the primary biological processes, molecular functions, and signaling pathways affected by andrographolide. This approach is complemented by molecular docking studies to validate binding interactions between andrographolide and key target proteins, with binding energies ≤ -5 kcal/mol generally indicating favorable binding activity [8].
Network pharmacology workflow for elucidating andrographolide's multi-target mechanisms.
The transition of andrographolide from laboratory research to clinical application faces several significant pharmaceutical development challenges. The most prominent issue is its poor aqueous solubility, which severely limits bioavailability and therapeutic efficacy. This physicochemical property necessitates advanced formulation strategies to achieve effective systemic concentrations. Additionally, the compound demonstrates limited metabolic stability, with susceptibility to hydrolysis, ring-opening, and isomerization in aqueous environments, particularly under alkaline conditions [1] [2] [3].
Further complicating development efforts is the structural complexity of andrographolide, which makes total synthesis economically unfeasible at an industrial scale, necessitating continued reliance on plant extraction. The compound also exhibits a narrow stability window, with optimal stability observed only in acidic conditions (pH 3-5), creating formulation challenges for oral and parenteral delivery systems. Reports of potential adverse effects including allergic reactions, anaphylactic shock in injectable formulations, and reproductive toxicity also warrant careful consideration in drug development programs [1] [2].
To address the inherent limitations of native andrographolide, significant research efforts have focused on structural modification to develop derivatives with improved pharmaceutical properties. The primary modification sites target the three hydroxyl groups at positions 3, 14, and 19, and the α,β-unsaturated lactone moiety. These chemical modifications aim to enhance water solubility, improve metabolic stability, and increase potency while reducing potential toxicity [1] [2] [3].
Notable successes in derivative development include potassium dehydroandrographolide succinate and potassium sodium dehydroandrographolide succinate, which have been developed as injectable formulations with improved water solubility and are currently used in clinical practice in some countries. Research has identified several promising derivatives with enhanced anticancer activity, including 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide (showing IC₅₀ <8 µM against HCT116 and MCF-7 cell lines), 12-dithiocarbamate-14-deoxyandrographolide analogue (active against MCF-7 and KKU-055 cells), and 3,19-analogue of 12-thioether andrographolide (demonstrating cytotoxicity against MCF-7 cells) [6] [3].
Future directions in andrographolide research include the development of targeted delivery systems such as nanoparticles, liposomes, and polymer conjugates to improve tissue specificity and reduce off-target effects. Additionally, combination therapy approaches represent a promising strategy, with research demonstrating synergistic effects when andrographolide is combined with conventional chemotherapeutic agents (e.g., enhanced cisplatin-mediated apoptosis in lung cancer cells) and other natural products (e.g., guaifenesin showing potential anticonvulsant activity through synergistic effects on NMDA receptors) [6] [3].
Andrographolide represents a promising natural product lead with demonstrated multi-target activity against various pathological conditions, particularly cancer, inflammatory diseases, and infectious diseases. Its ability to simultaneously modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, JAK/STAT, and HIF-1, provides a strong mechanistic foundation for its observed pleiotropic effects. However, the translational potential of native andrographolide is limited by inherent physicochemical properties, particularly poor aqueous solubility and metabolic instability [1] [2] [6].
Researchers use specific in vitro, in vivo, and in silico models to study andrographolide's absorption and metabolism.
In Vitro Models
In Vivo Models
In Silico Models
Advanced formulation strategies aim to overcome the solubility and permeability limitations of andrographolide.
| Strategy | Description | Key Findings |
|---|---|---|
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Lipid-based formulations that form fine oil-in-water microemulsion in the gut. | Significantly increased dissolution and absorption; one study showed a 26-fold higher AUC for pelletized SMEDDS vs. unformulated extract [2]. |
| Biocompatible Microemulsions (BMAP) | Oil/water/co-surfactant systems to solubilize the drug. | Showed 1.41 to 6.30-fold greater AUC compared to ethanol extraction [2]. |
| Nano-Engineered Systems | Encapsulation in polymeric nanoparticles (e.g., PLGA) or nanophytosomes. | Enhances cellular delivery and provides sustained release; improves biocompatibility and targets specific tissues like the liver [2] [5]. |
| Structural Analogues & Derivatives | Chemical modification of the andrographolide structure. | Aims to improve metabolic stability and potency. 14-acetyl and 3,19-isopropylidenyl derivatives showed increased analgesic effects in animal models [6]. |
Andrographolide's activity is linked to its interaction with multiple protein targets and signaling pathways, which are often studied using network pharmacology. The diagram below outlines the workflow for identifying these complex mechanisms.
Network pharmacology workflow for andrographolide research
Key interactions and pathways identified through these methods include:
Key Molecular Targets:
Key Signaling Pathways:
Andrographolide is a labdane diterpenoid whose biosynthesis originates from universal isoprenoid precursors [1]. The process involves two distinct pathways that are compartmentalized within the plant cell [2].
Compartmentalization of the MEP and MVA pathways in andrographolide biosynthesis.
The Methylerythritol Phosphate (MEP) pathway in the plastids is the major source of precursors [3] [2]. It uses pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [4]. The Mevalonate (MVA) pathway in the cytosol makes a smaller contribution [3] [2]. A "crosstalk" occurs where intermediates can exchange between these compartments [3] [2].
Downstream, IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally geranylgeranyl pyrophosphate (GGPP), the direct C20 precursor to diterpenes [1]. GGPP is then cyclized by class II diterpene cyclases, followed by oxidation and other modifications by cytochrome P450s and other enzymes to form the final andrographolide structure [5].
The following table summarizes key genes and enzymes involved in the andrographolide biosynthetic pathway.
| Gene/Enzyme | Pathway | Function | Effect on Andrographolide Biosynthesis |
|---|---|---|---|
| ApDXS [6] | MEP | First committed step | Upregulated by ammonium (AN); increases flux |
| ApDXR [6] | MEP | Second step | Upregulated by ammonium (AN); increases flux |
| ApCMK, ApMDS, ApHDR [6] | MEP | Later steps to IPP/DMAPP | Upregulated by ammonium (AN); increases flux |
| ApGGPS [6] | Downstream | Produces GGPP from FPP | Upregulated by ammonium (AN); increases flux |
| ApCPS [6] [4] | Downstream | Diterpene Cyclase; catalyzes cyclization of GGPP | Key regulatory node; expression increased by fungal elicitors [4] and ammonium [6] |
| ApUGT73AU1 [6] | Downstream | Glycosyltransferase; likely final modification step | Upregulated by ammonium (AN) and Glycine (GN) |
Research shows that andrographolide biosynthesis is significantly influenced by nitrogen sources and biological elicitors, which primarily work by redirecting carbon flux.
The form of nitrogen available to the plant acts as a major regulatory signal [7] [6]:
The endophytic fungus Colletotrichum sp. AP12 can significantly stimulate andrographolide production [4]:
Several key methodologies are used to study andrographolide biosynthesis:
This classic method determines the biosynthetic origin of carbon atoms [3] [2].
This is used to understand genetic regulation under different conditions.
While the core pathways and several key genes have been identified, a complete understanding is still evolving [5]. The order of specific oxidation and other modifications in the later stages of the pathway is not fully known [1]. Ongoing research combines genomics, transcriptomics, and metabolic engineering to fully elucidate the pathway and create efficient microbial or plant-based production systems [5].
Andrographolide, the principal bioactive diterpenoid lactone derived from Andrographis paniculata, has attracted significant scientific interest due to its multifaceted pharmacological properties, including anti-inflammatory, anticancer, antiviral, and immunomodulatory activities [1]. Despite its promising therapeutic potential, comprehensive safety assessment has revealed several important toxicity concerns that must be addressed for successful clinical translation. This technical review provides an in-depth analysis of the current understanding of andrographolide's safety profile, incorporating recent toxicological data, identified mechanisms of toxicity, and factors influencing its safety. Key findings indicate that while andrographolide demonstrates a favorable safety profile at therapeutic doses, it exhibits dose-dependent toxicities primarily affecting renal and hepatic systems, along with reproductive toxicity concerns [1]. The compound's pharmacokinetic limitations, particularly its poor aqueous solubility (approximately 3.29 μg/mL at 25°C) and low oral bioavailability (2.67% in rats), have prompted the development of novel delivery systems which can significantly alter its toxicity profile [2]. This review synthesizes the latest evidence to guide researchers and drug development professionals in navigating the challenge-opportunity landscape of andrographolide development.
The toxicity profile of andrographolide has been quantitatively characterized through various experimental models, with significant differences observed based on administration route and formulation type.
Table 1: Acute and Subacute Toxicity Parameters of Andrographolide Formulations
| Formulation Type | Administration Route | Species/Sex | LD₅₀ | NOAEL | LOAEL | Key Toxicity Observations |
|---|---|---|---|---|---|---|
| AND-2-HyP-β-CYD complex | Oral | SD rats (F) | >2000 mg/kg | 666 mg/kg | - | No mortality at 2000 mg/kg [3] |
| AND-2-HyP-β-CYD complex | Inhalation | SD rats (M/F) | - | 0.5 mg/L/4 h/day | 1 mg/L/4 h/day | Respiratory-specific toxicity [3] |
| AND SNEDDS | Oral | Wistar rats (M) | 832.6 mg/kg | - | 500 mg/kg | Hydropic degeneration, fatty degeneration, acute tubular necrosis [2] |
Table 2: Organ-Specific Toxicity Findings and Clinical Manifestations
| Target Organ | Toxicity Findings | Experimental Model | Clinical Manifestations | Severity |
|---|---|---|---|---|
| Liver | Hydropic degeneration, fatty degeneration, elevated ALT, ALP [2] | Wistar rats (AND SNEDDS, 500-900 mg/kg) | Hepatocellular damage | Moderate to Severe |
| Kidney | Acute tubular necrosis, protein accumulation in glomerular tubule [2] | Wistar rats (AND SNEDDS, 700-900 mg/kg) | Impaired renal function | Moderate to Severe |
| Reproductive System | Reduced sperm count, impaired female reproductive processes, oocyte apoptosis [4] | Rat models | Reproductive toxicity | Moderate |
| General | Nephrotoxicity, reproductive toxicity [1] | Clinical reports | Acute renal injury | Mild to Severe |
Standardized experimental approaches are essential for generating reproducible and reliable toxicity data for andrographolide and its formulations.
The acute toxicity assessment of andrographolide formulations follows established OECD guidelines to determine the lethal dose (LD₅₀) and identify target organs [3] [2]. The experimental workflow begins with a single administration of the test compound at a limit dose of 2000 mg/kg to female Sprague-Dawley rats (6-7 weeks old). Animals are observed intensively during the initial 4 hours, followed by daily observations for 14 days, with detailed monitoring of clinical signs including lacrimation, changes in pupil size, unusual respiratory patterns, response to handling, and the presence of clonic or tonic movements [3]. Additional parameters include weekly body weight measurements and alternate-day food/water consumption recording. Terminal necropsy is performed on day 14, with gross examination of organs for changes in size, color, and architecture, followed by histopathological processing of liver and kidney tissues [2].
The subacute toxicity evaluation extends over 28 days of daily administration, followed by a 14-day recovery period to assess reversibility of toxic effects [3]. Animals (both male and female Sprague-Dawley rats) are divided into multiple dose groups, typically including low (200 mg/kg), medium (400 mg/kg), and high dose (666 mg/kg) groups, alongside vehicle and normal control groups. Blood collection for hematological and biochemical analysis occurs on day 28 and after the recovery period (day 42). Comprehensive necropsy includes meticulous examination of external body surfaces, orifices, and cranial, thoracic, and abdominal cavities. Organs are weighed and stored in 10% formalin for histopathological examination, with special attention to liver, kidneys, and lungs [3].
For inhalation toxicity studies, AND-2-HyP-β-CYD complex is administered via nebulization in citrate buffer (pH 6.5) [3]. Single-dose acute inhalation exposure is conducted at 5 mg/L for 4 hours, while subacute studies employ doses of 0.5, 1, and 1.66 mg/L/4 h/day over 28 days. Exposure is followed by comprehensive observation of clinical signs, mortality, and morbidity, with blood collection for hematological and serum biochemical analysis on day 28. Lung tissue is specifically examined for histopathological changes in addition to standard organ screening.
Experimental Workflow for Andrographolide Toxicity Assessment: This diagram illustrates the comprehensive testing methodology following OECD guidelines for systematic evaluation of andrographolide toxicity.
The pharmacological and toxicological effects of andrographolide are mediated through its complex interactions with multiple cellular signaling pathways. Understanding these mechanisms provides critical insights for mitigating toxicity while preserving therapeutic efficacy.
Andrographolide exhibits a broad spectrum of activity against multiple signaling pathways that contribute to both its therapeutic and toxic effects [5]. The compound demonstrates significant inhibitory activity against NF-κB (nuclear factor-κB), a key regulator of inflammation and cell survival, which likely mediates both its anti-inflammatory properties and potential for immune-related toxicity [5] [6]. Additionally, andrographolide modulates the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and metabolism [5] [7]. This interaction may contribute to the compound's anticancer effects but also poses risks for normal cellular function. Further, andrographolide influences the JAK/STAT signaling cascade, Wnt/β-catenin pathway, HIF-1 (hypoxia-inducible factor 1) signaling, and MAPK (mitogen-activated protein kinase) pathways [5]. The multi-target nature of andrographolide explains its diverse pharmacological effects but also complicates the separation of therapeutic benefits from adverse effects.
The hepatotoxicity associated with andrographolide, particularly at high doses, manifests as hydropic degeneration and fatty degeneration, characterized by intracellular accumulation of lipids and cytoplasmic vacuolization [2]. The nephrotoxicity observed in animal models includes acute tubular necrosis and protein accumulation in glomerular tubules, indicating direct damage to renal filtration and reabsorption structures [2]. The reproductive toxicity may involve induction of apoptosis in gametes and interference with hormonal signaling pathways [4]. Recent evidence suggests that andrographolide can bind directly to multiple protein targets through covalent modification, including NF-κB and actin, which may explain both its therapeutic effects and certain toxicological manifestations [6].
Molecular Pathways in Andrographolide Activity and Toxicity: This diagram illustrates the key cellular signaling pathways modulated by andrographolide and their relationship to both therapeutic effects and toxicological manifestations.
Clinical experience with andrographolide reveals a spectrum of adverse effects, generally mild to moderate in severity, with a distinct dose-response relationship [8]. Commonly reported adverse effects include headache, fatigue, unpleasant taste sensations (bitter or metallic taste), gastrointestinal disturbances (particularly diarrhea), pruritus, and decreased libido [8]. Of significant concern, one case report documented an anaphylactic reaction in an HIV-positive patient following andrographolide administration, highlighting the potential for severe hypersensitivity reactions in susceptible populations [8]. Additionally, clinical reports have associated intravenous andrographolide administration with acute renal injury, emphasizing the importance of careful renal function monitoring during treatment [4].
Based on available safety data, specific contraindications and precautions have been identified for andrographolide use [8]. Pregnancy is a clear contraindication due to documented abortifacient effects and evidence of oocyte apoptosis in animal studies [8] [4]. Similarly, lactation represents another contraindication due to insufficient safety data in this population. The HIV-positive population may require special consideration given the reported case of anaphylaxis [8]. Patients with pre-existing renal impairment should use andrographolide with caution due to reports of nephrotoxicity, and those with hepatic conditions should be monitored given the potential for hepatotoxicity at higher doses [1] [2].
The toxicity profile of andrographolide is significantly influenced by its formulation, with advanced delivery systems altering both bioavailability and tissue distribution patterns [2]. The development of self-nanoemulsifying drug delivery systems (SNEDDS) has demonstrated a substantial impact on toxicity parameters, with the LD₅₀ of AND SNEDDS formulation (832.6 mg/kg) being significantly lower than that of the AND-2-HyP-β-CYD complex (>2000 mg/kg) [3] [2]. This difference underscores how formulation approaches that enhance bioavailability may simultaneously increase toxicity potential. Additionally, the components of delivery systems themselves may contribute to toxicological findings, as evidenced by vehicle control groups showing mild protein accumulation in glomerular tubules [2].
The route of administration significantly influences the toxicity profile of andrographolide formulations [3]. Oral administration primarily targets hepatic and renal systems, with histopathological findings indicating dose-dependent damage to these organs [2]. In contrast, inhalation exposure introduces respiratory-specific toxicity concerns, with the lungs becoming additional target organs [3]. The NOAEL for inhalation exposure (0.5 mg/L/4 h/day) is substantially lower than that for oral administration (666 mg/kg), reflecting different exposure dynamics and tissue sensitivities [3].
The comprehensive safety assessment of andrographolide presents a complex picture of a promising therapeutic agent with significant, manageable toxicity concerns. The compound demonstrates a favorable therapeutic window at appropriate doses, with most severe toxicities manifesting only at substantially elevated exposures. However, the dose-dependent hepatotoxicity and nephrotoxicity, along with reproductive toxicity concerns, necessitate careful dose selection and monitoring strategies. The development of novel formulation approaches offers promising avenues for enhancing the therapeutic index of andrographolide, but also introduces new variables that must be thoroughly characterized from a safety perspective.
Based on current evidence, the following research priorities are recommended:
Andrographolide is a labdane diterpenoid lactone that serves as the primary bioactive constituent of Andrographis paniculata, a medicinal plant traditionally used in Chinese, Ayurvedic, and Southeast Asian medicine systems. This bitter principle compound has gained significant research interest due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, antiviral, and anticancer properties. The compound's chemical structure (C₂₀H₃₀O₅) features a reactive α-alkylidene-γ-butyrolactone moiety that enables covalent binding to cellular targets, particularly cysteine residues in various proteins, explaining its multifaceted biological activities. Recent research indicates that andrographolide functions as an irreversible antagonist of NF-κB and AP-1, key regulators of inflammation and cell proliferation, positioning it as a promising lead compound for therapeutic development. [1] [2] [3]
The increasing demand for high-purity andrographolide in pharmaceutical research and development necessitates efficient, scalable, and reproducible methods for its extraction and purification. Andrographolide typically constitutes between 0.5% to 3% of the dried plant material, with variation depending on plant origin, cultivation conditions, and harvesting time. The compound exhibits limited water solubility but is reasonably soluble in various organic solvents including methanol, ethanol, and dichloromethane. This profile presents both challenges and opportunities for extraction and formulation scientists. These application notes provide detailed protocols and methodological considerations for extracting, purifying, and analyzing andrographolide to support research and development activities. [4] [2] [5]
Maceration and Soxhlet extraction represent the most fundamental approaches for initial andrographolide recovery from plant biomass. In standard maceration protocols, dried Andrographis paniculata aerial parts are ground to a coarse powder (0.5-1.0 mm particle size) and immersed in methanol at a ratio of 1:10 to 1:15 (w/v) for 24-48 hours with periodic agitation. Methanol has demonstrated superior efficiency in extracting andrographolide compared to other solvents like ethanol or ethyl acetate, though it presents greater challenges for removal and potential toxicity concerns. For Soxhlet extraction, the same solvent system can be employed with extraction times typically ranging from 6-24 hours, with longer extraction times potentially increasing yield but risking co-extraction of undesirable compounds. [6] [5]
Recent methodological innovations have focused on extraction optimization through process parameter refinement. One study implemented a sonication-assisted extraction that significantly improved dissolution and efficacy of the resulting extract. This approach utilized 1-butanol as the extraction solvent combined with ultrasonic treatment, yielding an extract titrated to 49.7% andrographolide content from plant leaves. The application of ultrasonic energy disrupts plant cell walls, enhancing solvent penetration and reducing extraction time significantly compared to conventional methods. This optimized extract demonstrated selective cytotoxicity against cancer cell lines (MCF7 and SH-SY5Y) while showing minimal effects on non-tumor lines (Huvec) in experimental models, suggesting that the extraction method can preserve or enhance bioactivity. [7]
Supercritical fluid extraction (SFE), particularly using CO₂, has emerged as a promising alternative for andrographolide isolation. This technology offers significant advantages including minimal solvent residue, superior selectivity, and the ability to manipulate extraction parameters like pressure, temperature, and modifier composition to target specific compound classes. While pure supercritical CO₂ has limited efficiency for polar compounds like andrographolide, the addition of polar modifiers such as methanol or ethanol (typically 5-20%) can dramatically improve extraction yields. The environmental profile of SFE aligns with green chemistry principles, reducing organic solvent consumption and eliminating the need for subsequent solvent removal steps. [8]
Microwave-assisted extraction (MAE) represents another advanced technique that has shown promise for andrographolide recovery. This method utilizes microwave energy to rapidly heat the plant material-solvent system, disrupting plant matrices and enhancing mass transfer. Optimization studies have focused on parameters including solvent composition, microwave power, extraction time, and solid-to-solvent ratio. MAE typically reduces extraction time to minutes rather than hours while maintaining or improving yields compared to conventional methods. The combination of microwave assistance with environmentally preferable solvent systems like aqueous ethanol offers a promising approach for sustainable extraction of andrographolide. [8]
Table 1: Comparison of Extraction Methods for Andrographolide
| Method | Solvent System | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Maceration | Methanol, Ethanol | Room temperature | 24-48 hours | 1-2.5% | Simple, low equipment cost | Long duration, high solvent consumption |
| Soxhlet | Methanol, Ethanol | Solvent reflux | 6-24 hours | 2-3.5% | Efficient, no filtration needed | Thermal degradation risk |
| Ultrasound-assisted | 1-Butanol, Methanol | 30-50°C | 30-90 minutes | 2.5-4% | Rapid, improved yield | Scaling challenges |
| Supercritical CO₂ | CO₂ + methanol/ethanol modifier | 40-60°C, 100-400 bar | 1-3 hours | 1.5-3% | Clean process, tunable selectivity | High equipment cost |
| Microwave-assisted | Aqueous ethanol | 60-80°C | 10-30 minutes | 2-3.8% | Very fast, energy efficient | Optimization complexity |
Column chromatography remains a workhorse technique for andrographolide purification at various scales. Silica gel chromatography with gradient elution of chloroform-methanol or ethyl acetate-methanol systems effectively separates andrographolide from closely related diterpenoids in crude extracts. The typical protocol involves loading the crude extract onto a silica gel column (200-300 mesh) and eluting with stepwise increases in polar solvent concentration. Andrographolide generally elutes at methanol concentrations between 2-5% in chloroform or 10-20% in ethyl acetate. This approach can yield andrographolide with purity exceeding 80% in a single pass, with further refinement possible through recrystallization or additional chromatographic steps. [6] [5]
Advanced chromatographic methods have been developed to address specific purification challenges. Flash chromatography systems enable more rapid processing with improved resolution, while preparative high-performance liquid chromatography (HPLC) using C18 stationary phases and acetonitrile-water mobile phases can achieve purity levels >98% in a single step. The scalability of these approaches varies, with conventional column chromatography accommodating larger sample loads while preparative HPLC offers superior resolution for difficult separations. The selection of appropriate chromatographic strategy depends on the target purity, throughput requirements, and available infrastructure. [6] [2]
Crystallization represents a critical final step in many andrographolide purification schemes, serving both to concentrate the compound and achieve high purity levels. Andrographolide typically crystallizes as rhombic prisms or plates when concentrated solutions in methanol or ethanol are cooled slowly or allowed to evaporate at room temperature. The crystallization process can be optimized by controlling solvent composition, temperature gradient, and seeding with pure andrographolide crystals. This technique can raise purity from 80-90% to >95% with appropriate optimization, and multiple recrystallization steps may be employed to achieve even higher purity levels suitable for pharmacological studies. [3] [5]
Molecularly Imprinted Polymers (MIPs) represent an innovative approach for selective andrographolide purification. In one recently developed protocol, MIPs were synthesized by precipitation polymerization using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and andrographolide itself as the template molecule in a porogen solvent system of acetonitrile:toluene (3:1). The resulting MIPs demonstrated excellent binding capacity (1.2486 mg/g) with particle sizes of approximately 295.5 nm and impressive selectivity (imprinting factor: 1.148; selectivity factor: 12.37). When applied to purification of methanolic extracts, this MIP technology increased andrographolide purity from 55.37±0.69% to 94.94%±0.34% in a single step, demonstrating its potential as a highly selective purification platform. [6]
Table 2: Purification Techniques for Andrographolide
| Method | Principle | Typical Purity Achieved | Capacity/Scalability | Applications |
|---|---|---|---|---|
| Silica Gel Chromatography | Polarity differences | 80-90% | High (lab to pilot scale) | Initial purification, crude extract fractionation |
| Preparative HPLC | Reverse-phase partitioning | >98% | Moderate (analytical to lab scale) | Final purification, high-purity requirements |
| Crystallization | Solubility differences | 95-98% | High (all scales) | Final purification, polymorph control |
| Molecularly Imprinted Polymers | Molecular recognition | 90-95% | Developing technology | Selective extraction, impurity removal |
High-Performance Liquid Chromatography (HPLC) represents the gold standard for andrographolide quantification and purity assessment. Well-validated HPLC methods typically employ C18 reverse-phase columns (250 × 4.6 mm, 5 μm particle size) with mobile phases consisting of acetonitrile and water in gradient elution programs. Detection is optimally performed at 225-230 nm, where andrographolide exhibits strong UV absorption. System suitability tests should demonstrate resolution greater than 2.0 from closely related diterpenoids (particularly 14-deoxyandrographolide and neoandrographolide), with tailing factors less than 1.5 and theoretical plate numbers exceeding 5000. For quantitative analysis, calibration curves constructed with certified andrographolide standards typically show excellent linearity (r² > 0.999) across concentration ranges relevant to analytical testing. [2] [5]
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for rapid screening and identity confirmation. Standardized HPTLC methods for andrographolide employ silica gel 60 F254 plates with toluene:acetone:formic acid (9:6:1) as the developing solvent system. Following development, plates are visualized under UV light at 254 nm or derivatized with anisaldehyde-sulfuric acid reagent followed by heating. The limit of detection for andrographolide by HPTLC has been reported as 26.16 ng/spot, with a limit of quantification of 79.28 ng/spot, demonstrating sufficient sensitivity for quality assessment purposes. This technique is particularly valuable for initial screening of multiple samples and for authentication of plant material. [2]
Spectroscopic techniques provide essential tools for confirming andrographolide identity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹H and ¹³C NMR) offers comprehensive structural information, with characteristic signals including the lactone methylene protons (δ 4.5-4.8 ppm), exocyclic methylene protons (δ 4.8-5.2 ppm), and olefinic protons (δ 6.5-7.5 ppm) in the ¹H NMR spectrum. Complete ¹³C NMR assignments have been published, providing reference data for identity confirmation. Mass spectrometry complements NMR analysis, with electrospray ionization (ESI) typically generating [M+H]+ ions at m/z 351.2 or [M+Na]+ ions at m/z 373.2, while APCI may produce [M+H-H₂O]+ ions at m/z 333.2 due to in-source dehydration. [2] [3] [5]
Melting point determination serves as a straightforward but valuable quality indicator, with pure andrographolide melting at 230-231°C. Significant deviations from this range suggest impurities or solvates. Additional techniques including Fourier-Transform Infrared Spectroscopy (FTIR) and X-Ray Powder Diffraction (XRPD) may be employed to characterize solid-state properties, particularly for different polymorphic forms or solvates that may exhibit variations in bioavailability and stability. A comprehensive characterization package should include multiple orthogonal techniques to unequivocally confirm identity and purity. [3]
Andrographolide exhibits a multifaceted pharmacological profile with particular prominence in anti-inflammatory and immunomodulatory activities. The compound functions as an irreversible antagonist of NF-κB through covalent modification of the p50 subunit at cysteine 62, thereby inhibiting the transcription of pro-inflammatory genes and cytokine production. Additionally, andrographolide suppresses NF-κB activation induced by TLR3 and TLR4 signaling by targeting TBK1, further extending its anti-inflammatory potential. Beyond this primary mechanism, andrographolide demonstrates inhibition of multiple kinase pathways including PI3K and MAPK, contributes to reduction of COX-2 expression, and modulates STAT3 signaling. This diverse target engagement underpins the broad therapeutic potential currently under investigation. [9] [1] [2]
The anticancer properties of andrographolide have attracted significant research interest, with demonstrated efficacy against various cancer models including colon, breast, and head and neck carcinomas. Multiple mechanisms contribute to these anticancer effects, including induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at G1/S or G2/M checkpoints, inhibition of angiogenesis via suppression of VEGF and MMP-9, and enhancement of chemosensitivity. Recent research has revealed that andrographolide-induced apoptosis in cancer cell lines involves endoplasmic reticulum stress and the unfolded protein response (UPR), activating caspase cascades that ultimately lead to programmed cell death. The selective cytotoxicity toward cancer cells while sparing normal cells enhances its therapeutic potential, though bioavailability limitations remain a challenge. [9] [7]
The poor aqueous solubility and limited oral bioavailability of andrographolide (approximately 2.67%) have prompted development of advanced formulation approaches. Nanosuspensions and lipid-based nanoparticles have demonstrated significant improvements in dissolution rate and oral absorption, with some studies reporting 3-5 fold increases in bioavailability. Additional strategies include complexation with cyclodextrins, development of self-emulsifying drug delivery systems (SEDDS), and preparation of solid dispersions with hydrophilic carriers. These approaches address the dual challenges of low solubility and extensive first-pass metabolism that limit andrographolide's systemic exposure following oral administration. [4] [2]
Parenteral and pulmonary delivery systems offer alternative routes that circumvent absorption limitations. Liposomal formulations of andrographolide have demonstrated efficacy in ameliorating bacterial pneumonia in animal models via downregulation of inflammation and inhibition of NF-κB pathway activation. Additional advanced delivery platforms include polymeric nanoparticles (particularly PLGA-based systems), niosomes, microemulsions, and gold nanoparticles, each offering distinct advantages for specific application routes. These technological innovations significantly expand the therapeutic potential of andrographolide by addressing its fundamental pharmacokinetic limitations. [9] [4]
This protocol describes a robust method for obtaining andrographolide-enriched extract from Andrographis paniculata aerial parts using maceration with methanol.
Materials and Equipment:
Procedure:
Validation Parameters:
Troubleshooting:
This advanced protocol utilizes Molecularly Imprinted Polymers (MIPs) for selective purification of andrographolide from crude extracts.
Materials and Equipment:
Procedure: MIP Synthesis:
Purification Process:
Validation Parameters:
The following diagram illustrates the complete workflow from plant material to purified andrographolide, integrating both conventional and advanced approaches:
Diagram 1: Comprehensive workflow for andrographolide extraction and purification
This diagram illustrates the key molecular targets and signaling pathways modulated by andrographolide:
Diagram 2: Molecular targets and mechanisms of action of andrographolide
The extraction and purification methodologies for andrographolide have evolved significantly, with current approaches enabling efficient production of high-purity material for research and potential therapeutic applications. The integration of conventional techniques like maceration and column chromatography with advanced approaches including molecular imprinting technology and supercritical fluid extraction provides researchers with a diverse toolkit for andrographolide isolation. As research continues to elucidate the multifaceted pharmacological profile of this promising natural product, optimized protocols for its preparation will remain essential for advancing our understanding of its therapeutic potential. Future directions will likely focus on enhancing sustainability through green chemistry principles, improving scalability for commercial applications, and developing increasingly selective purification platforms to address the complex mixture of structurally related diterpenoids present in Andrographis paniculata extracts.
Andrographolide is the primary bioactive diterpenoid lactone found in Andrographis paniculata, a medicinal plant widely used in traditional medicine systems across Asia. This compound has attracted significant research interest due to its diverse therapeutic properties, including anti-inflammatory, immunomodulatory, antiviral, and anticancer activities. The quantitative analysis of andrographolide in plant materials and herbal formulations is essential for quality control, standardization, and ensuring batch-to-batch consistency of herbal products. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for andrographolide quantification due to its sensitivity, accuracy, and reproducibility. These application notes provide detailed protocols and methodological considerations for the reliable analysis of andrographolide in various matrices, addressing the needs of researchers and analytical scientists working in natural product development and quality assurance.
The significance of andrographolide analysis extends beyond simple quantification to encompass pharmacokinetic studies and bioavailability assessments. Recent research has highlighted the compound's potential in cancer therapy through its ability to inhibit multiple signaling pathways, including NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK pathways, which are involved in cellular processes such as inflammatory response, apoptosis, and angiogenesis [1]. Furthermore, studies indicate that andrographolide exhibits anti-proliferative, anti-metastatic, and apoptotic effects in various cancers, including breast, colorectal, and lung cancer, without significant side effects, making it an attractive candidate for further drug development [2]. These diverse pharmacological activities underscore the importance of robust analytical methods for quantifying andrographolide in both plant materials and biological samples.
Proper sample preparation is critical for accurate and reproducible results in andrographolide analysis. The initial processing of plant material significantly impacts extraction efficiency and subsequent quantification.
Homogenization: Begin with 1 g of dried Andrographis paniculata plant material (leaves typically contain the highest andrographolide content). Reduce particle size to <1 mm using a mechanical grinder. Low-temperature homogenization techniques such as cryo-cup grinding or frozen ball-milling are preferred to prevent analyte degradation during processing [3]. The fine powder increases surface area for efficient extraction.
Defatting (Optional): For samples with high lipid content, defatting may be necessary. Transfer the homogenized sample to a 50 mL polypropylene centrifuge tube and extract with 25 mL of petroleum ether (60-80°C) at room temperature (25 ± 5°C) for 10 hours with occasional shaking. Filter to remove the petroleum ether layer, retaining the defatted plant material for subsequent extraction [4]. This step removes non-polar interferents that could affect chromatographic performance.
Efficient extraction is fundamental to accurate quantification of andrographolide. Multiple extraction methods have been validated for optimal recovery.
Solvent Extraction: Transfer the defatted or homogenized sample to a 50 mL polypropylene centrifuge tube. Add 20 mL of methanol or ethanol (HPLC grade) and vortex for 30 seconds to ensure thorough mixing. Incubate the sample on a horizontal shaker for 30 minutes to facilitate extraction. Centrifuge at 4000 rpm for 5 minutes to pellet insoluble plant material. Carefully transfer the supernatant to an amber 100 mL volumetric flask. Repeat the extraction process twice with fresh solvent (20 mL each) to ensure complete extraction. Combine all supernatants in the volumetric flask and make up to the mark with the extraction solvent [3] [4]. Amber glassware protects light-sensitive compounds.
Reflux Extraction: For potentially higher extraction efficiency, reflux extraction can be employed. Combine the defatted sample with 50 mL of methanol in a round-bottom flask fitted with a condenser. Reflux for 3 hours at temperatures not exceeding 65°C to prevent degradation. Filter while warm and repeat the process twice with fresh solvent. Combine all extracts in a 100 mL volumetric flask and make up to volume with methanol [4]. This method is particularly effective for hard plant tissues.
Sample Cleanup: Dilute the combined extract 1:10 and 1:100 with the extraction solvent to ensure the analyte concentration falls within the linear range of the calibration curve. Filter the diluted samples into HPLC vials using a 0.2 µm PTFE membrane filter to remove particulate matter that could damage HPLC components [3]. Syringeless filter-vials can streamline this process for high-throughput applications.
The following diagram illustrates the complete sample preparation workflow for andrographolide analysis:
Optimal separation of andrographolide from other plant constituents requires careful selection of chromatographic conditions. The following parameters have been validated across multiple studies for reliable andrographolide quantification.
Table 1: Standard HPLC Conditions for Andrographolide Analysis
| Parameter | Condition 1 [4] | Condition 2 [5] | Condition 3 [6] |
|---|---|---|---|
| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) | Reversed-phase C18 column | Sunfire C18 column |
| Mobile Phase | Acetonitrile:0.1% ortho-phosphoric acid (40:60, v/v) | Acetonitrile:water (40:60, v/v) | Methanol:water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 226 nm | 226 nm | 226 nm |
| Injection Volume | 20 µL | 20 µL | Not specified |
| Temperature | Ambient | Ambient | Ambient |
| Run Time | ~5.2 minutes | Varies | Varies |
The isocratic elution mode is predominantly used for andrographolide analysis, providing consistent and reproducible retention times. The use of acid modifiers (such as ortho-phosphoric acid) in the mobile phase improves peak symmetry by suppressing silanol interactions on the stationary phase. The C18 stationary phase remains the most widely used column chemistry for andrographolide separation, offering optimal retention and resolution for this moderately polar compound.
Before sample analysis, system suitability tests must be performed to verify that the chromatographic system is adequate for the intended analysis. These tests ensure data integrity and method reliability.
Theoretical Plates: A minimum of 9985 theoretical plates has been reported for andrographolide peaks, indicating high column efficiency [4]. This parameter should be monitored throughout method validation and routine analysis.
Tailing Factor: Values of approximately 0.985 have been achieved under optimized conditions, indicating excellent peak symmetry [4]. Tailing factors below 1.5 are generally acceptable for quantitative analysis.
Retention Time Reproducibility: Relative Standard Deviation (RSD) of retention time should not exceed 0.41% for six replicate injections, demonstrating high system precision [4].
Peak Area Reproducibility: RSD of peak area should be below 0.79% for six replicate injections, confirming injection precision [4].
System suitability criteria should be established during method development and consistently applied to ensure the reliability of analytical results throughout method application.
Method validation establishes that an analytical method is suitable for its intended purpose. The following validation parameters have been documented for andrographolide HPLC methods according to International Conference on Harmonization (ICH) guidelines.
Table 2: Method Validation Parameters for Andrographolide HPLC Analysis
| Validation Parameter | Results | Experimental Conditions |
|---|
| Linearity Range | 2-12 µg/mL (plasma) [5] 40-80 µg/mL (formulation) [4] | Correlation coefficient (r²) = 0.9979 [5] | | Precision (RSD) | Intra-day: <1% [6] Inter-day: RSD <1% for retention time and peak area [4] | n=6 replicates at different concentrations | | Accuracy (Recovery) | 95.74 ± 0.29% for isolated andrographolide [6] Good recovery values for all concentrations [6] | Spiked samples with known standard additions | | LOD | 0.025 µg/mL [5] | Signal-to-noise ratio = 3:1 | | LOQ | 0.07 µg/mL [5] | Signal-to-noise ratio = 10:1 | | Specificity | No interference from other phytoconstituents [6] [4] | Peak purity confirmed by UV spectrum |
The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters. For andrographolide analysis, robustness should be evaluated by examining the impact of:
Solution stability should be assessed by analyzing sample solutions stored at room temperature and refrigerated conditions (2-8°C) over 24-48 hours. Andrographolide solutions in methanol have demonstrated good stability when protected from light and stored in amber glassware.
HPLC analysis of andrographolide has been successfully applied to determine the compound concentration in various Andrographis paniculata accessions, revealing significant variation (0.054-4.686%) depending on plant part, geographical origin, and extraction method [1]. Leaves consistently show the highest andrographolide content compared to stems, roots, and flowering tops. These analyses are crucial for selecting high-yielding plant varieties for cultivation and herbal product manufacturing.
The validated HPLC method has been applied to analyze polyherbal formulations like Toxiroak premix, ensuring batch-to-batch consistency in mycotoxin inhibition activity [4]. Such analyses verify label claims, detect adulteration, and ensure product quality throughout the shelf life. The method effectively quantifies andrographolide in complex matrices containing multiple herbal ingredients, demonstrating its specificity and robustness.
Bioanalytical HPLC methods have been developed for pharmacokinetic profiling of andrographolide. One study established a linear calibration range of 2-12 µg/mL in rat plasma with LOD and LOQ of 0.025 and 0.07 µg/mL, respectively [5]. These methods enable the characterization of absorption and elimination profiles following oral administration, providing valuable data for dosage form optimization and bioavailability enhancement strategies.
Drug Delivery System Development: HPLC methods have been used to determine andrographolide solubility in various excipients for Self Nano Emulsifying Drug Delivery Systems (SNEDDS), with reported solubility of 1.226 ± 0.009 mg/mL in Capryol-90, 2.965 ± 0.014 mg/mL in Tween 20, and 6.074 ± 0.101 mg/mL in PEG 400 [6].
Synergistic Combination Studies: Andrographolide has been studied in combination with conventional chemotherapy drugs, showing synergistic effects that enhance efficacy while potentially reducing side effects [7].
Even with validated methods, analysts may encounter challenges during andrographolide HPLC analysis. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for Andrographolide HPLC Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|
| Peak Tailing | Column degradation Silanol interactions Inappropriate mobile phase pH | Use end-capped C18 columns Add acid modifier to mobile phase Replace aged column | | Retention Time Shift | Mobile phase composition variation Temperature fluctuations Column aging | Prepare fresh mobile phase Use column thermostat Monitor system suitability parameters | | Low Recovery | Incomplete extraction Andrographolide degradation Sample adsorption losses | Optimize extraction time/solvent Use amber vials, avoid high temperatures Use silanized glassware | | Background Noise | Contaminated mobile phase Detector lamp degradation Column bleed | Use HPLC-grade solvents Replace UV lamp Use guard column |
The choice of HPLC column significantly impacts andrographolide separation efficiency and method robustness. Monolithic silica-based columns like Chromolith HR RP-18e have demonstrated exceptional robustness, maintaining stable retention times even after 1400 injections of complex plant extracts [3]. These columns offer low backpressure, enabling operation at higher flow rates without exceeding pressure limits. For traditional particulate columns, C18 stationary phases with 5µm particle size (e.g., Phenomenex Luna, Sunfire) have proven effective. Regular use of guard columns is recommended to extend the analytical column lifetime when analyzing plant extracts.
The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for quantifying andrographolide in plant materials and formulations. The validated protocols encompass the entire analytical workflow from sample preparation through data analysis, addressing key considerations for method development and validation. As research continues to uncover new therapeutic applications for andrographolide, including its promising anticancer properties through modulation of multiple signaling pathways [1], reliable analytical methods become increasingly important for standardization, quality control, and pharmacokinetic studies. The protocols outlined here can be adapted to various laboratory settings and sample types, providing a solid foundation for andrographolide analysis in both research and quality control environments.
Future directions in andrographolide analysis may include increased automation in sample preparation, enhanced method sensitivity through UHPLC coupling with mass spectrometry, and development of rapid screening methods for high-throughput applications. The ongoing trend toward green analytical chemistry may also drive innovations in reducing solvent consumption through methods like microscale separation techniques. Regardless of these advancements, the fundamental principles of method validation and quality assurance outlined in these application notes will remain essential for generating reliable analytical data.
Andrographolide is a bioactive labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, traditionally known as "King of Bitters" in Asian medicinal systems. This natural product possesses a unique molecular scaffold with multiple reactive sites that allow for extensive chemical modifications to enhance its pharmacological properties. The molecular formula of andrographolide is C₂₀H₃₀O₅, featuring a γ-lactone ring, two hydroxyl groups at C-3 and C-19, and double bonds at positions 8(17) and 12(13) that serve as key modification sites. Andrographolide exhibits diverse biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects, making it a promising lead compound for drug development. However, its clinical application has been limited by poor bioavailability and rapid elimination, prompting extensive research into synthetic derivatives with improved druggability.
Recent studies have demonstrated that structural modifications of andrographolide can yield derivatives with significantly enhanced potency and selectivity against various disease targets. Researchers have developed derivatives showing promising therapeutic potential for neurodegenerative disorders like Alzheimer's disease, various cancer types, inflammatory conditions, and viral infections including COVID-19. The synthesis of these derivatives typically involves strategic modifications at the C-3, C-12, C-14, and C-19 positions, often incorporating aromatic or heteroaromatic moieties that enhance biological activity. This document provides comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of andrographolide derivatives, with detailed methodologies tailored for research scientists in pharmaceutical chemistry and drug development.
The chemical synthesis of andrographolide derivatives primarily focuses on semi-synthetic modifications at the most reactive positions of the core structure, specifically C-3, C-12, C-14, and C-19. The C-14 position has been identified as particularly amenable to modification through coupling with various heterocyclic systems. One effective approach involves the Mitsunobu reaction, which allows for the introduction of quinoline derivatives at the C-14 position using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) solvent system. This reaction proceeds under inert atmosphere at room temperature and typically yields both 14α- and 14β-epimers that can be separated through chromatographic techniques. Prior to C-14 modification, protection of the C-3 and C-19 hydroxyl groups is often necessary, with acetonide protection being widely employed using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid in acetone.
Another significant synthetic strategy involves the incorporation of pyrazole moieties at the C-3 and C-19 positions through acetal formation. This approach entails a multi-step synthesis beginning with the preparation of 1-phenyl-2-(1-arylethylidene) hydrazines, which are subsequently transformed into N-aryl-pyrazole-4-carboxaldehydes before final coupling with andrographolide or isoandrographolide. Additionally, thioether derivatives have been synthesized by introducing various aromatic or heteroaromatic substituents at C-12 or C-14 positions, significantly enhancing anticancer activity compared to the parent compound. For the 8,9-olefinic series, isomerization of the 8,17-double bond to 8,9-position is achieved using 85% phosphoric acid, followed by reprotection and functionalization steps. These synthetic approaches demonstrate the remarkable versatility of the andrographolide scaffold for generating structurally diverse analogs with enhanced therapeutic potential.
Table 1: Key Andrographolide Derivatives and Their Structural Modifications
| Derivative | Structural Modifications | Synthetic Series | Key Reagents/Reactions |
|---|---|---|---|
| Compound 9 | 14α-(5′,7′-dichloro-8′-quinolyloxy)-3,19-acetonylidene | 8,17-olefinic | Mitsunobu reaction with 5,7-dichloro-8-hydroxyquinoline |
| Compound 31 | 14α-(2′-methyl-5′,7′-dichloro-8′-quinolyloxy)-8,9-olefinic-3,19-acetonylidene | 9-dehydro-17-hydro | Isomerization with H₃PO₄, Mitsunobu reaction |
| Compound 37 | 14α-(2′-methyl-5′,7′-dichloro-8′-quinolyloxy)-8,9-olefinic-3,19-diol | 9-dehydro-17-hydro | Deprotection of acetonylidene group |
| 1f (Pyrazole) | 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal | Pyrazole series | Multi-step: hydrazine synthesis, aldehyde formation, acetalization |
| Thioether 31 | C-12 thioether with aromatic substituent | Thioether series | Thioetherification with aromatic thiols |
| 14-deoxy-11,12-didehydroandrographolide | Natural derivative with decreased oxygenation | Natural analog | Isolation from plant or selective reduction |
Figure 1: Synthetic workflow for major classes of andrographolide derivatives showing key reaction pathways and intermediate steps
Protection of C-3 and C-19 hydroxyls:
Mitsunobu reaction for C-14 modification:
Isomerization for 8,9-olefinic derivatives:
Deprotection of acetonylidene group:
Purify crude products using flash chromatography with ethyl acetate/hexane gradient elution. Monitor fractions by TLC and characterize pure compounds by ¹H NMR, ¹³C NMR, FT-IR, and HRMS. For 14α-(5′,7′-dichloro-8′-quinolyloxy)-3,19-acetonylidene (Compound 9), typical characterization data includes: ¹H NMR (400 MHz, CDCl₃) δ 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.17 (dd, J = 8.4, 1.7 Hz, 1H), 7.52 (dd, J = 8.4, 4.2 Hz, 1H), 6.51 (s, 1H), 5.00-4.92 (m, 1H), 4.76 (s, 1H), 4.58 (s, 1H), 4.42-4.20 (m, 4H), 2.75-2.60 (m, 2H), 1.42 (s, 3H), 1.36 (s, 3H); HRMS (ESI) m/z calcd for C₃₁H₃₄Cl₂NO₆ [M+H]⁺ 587.1865, found 587.1862 [1].
Compounds 31 and 37 demonstrated potent β-secretase inhibitory activity, while andrographolide and compound 9 showed moderate α-secretase activation in these assays [1].
Table 2: Anticancer Activity of Andrographolide Derivatives Against Various Cell Lines
| Derivative | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action | Key Structural Features |
|---|---|---|---|---|
| Andrographolide | PC-3 (prostate) | >50 | Weak baseline activity | Parent compound |
| Compound 1f | MDA-MB-231 (breast) | 4.2 | G1/M phase arrest, apoptosis | 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal |
| Compound 31 | MCF-7 (breast) | 0.7 | Not specified | C-12 thioether with aromatic substituent |
| Compound 32 | MCF-7 (breast) | 0.6 | Not specified | C-12 thioether with aromatic substituent |
| Compound 6a | PC-3 (prostate) | 8.3 | Not specified | 12S configured thioether |
| Compound 9 | Multiple | N/A | α-Secretase activation | 14α-quinolinyloxy-3,19-acetonylidene |
| Compound 31 (AD) | SH-SY5Y | N/A | β-Secretase inhibition | 14α-quinolinyloxy-8,9-olefinic |
Compound 1f demonstrated dose-dependent anti-proliferative effects against MDA-MB-231 breast cancer cells, inducing progressive apoptosis and G1/M phase cell cycle arrest. The thioether derivatives 31 and 32 showed exceptional potency against MCF-7 breast cancer cells, with IC₅₀ values below 1 μM, representing a significant improvement over the parent andrographolide [2] [3].
Figure 2: Signaling pathways and mechanisms of action for andrographolide derivatives in anticancer and anti-Alzheimer applications
UV-Vis Spectroscopy: Dissolve compounds in methanol (0.01 mg/mL) and scan from 200-400 nm. Pyrazole-containing derivatives typically show absorption bands between 275-280 nm.
FT-IR Spectroscopy: Prepare KBr pellets and analyze from 4000-400 cm⁻¹. Key characteristic peaks include:
NMR Spectroscopy: Record ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra in CDCl₃ or DMSO-d₆.
High-Resolution Mass Spectrometry (HRMS): Use ESI or EI ionization and compare calculated and found values for molecular ions.
For derivatives forming suitable crystals, determine absolute configuration by single-crystal X-ray diffraction:
This approach confirmed the 12S configuration of compound 15a, enabling correlation of stereochemistry with activity for thioether derivatives [3].
Andrographolide derivatives exhibit multifaceted therapeutic potential across various disease domains through modulation of key signaling pathways. In Alzheimer's disease models, specific derivatives modulate amyloid precursor protein (βAPP) processing through distinct mechanisms - andrographolide and compound 9 act as moderate α-secretase activators, while compounds 31 and 37 function as potent β-secretase inhibitors, collectively reducing amyloid-β peptide production [1]. The anti-inflammatory properties of these compounds are primarily mediated through inhibition of the NF-κB signaling pathway, with derivatives 3b, 5a, and 5b demonstrating significant suppression of pro-inflammatory cytokine production in response to TLR activation [4]. These compounds attenuate phosphorylation of p65 and IκBα, with compound 3b showing particular promise in protecting against LPS-induced acute pulmonary inflammation.
In cancer therapeutics, andrographolide derivatives exert their effects through multiple mechanisms including cell cycle arrest, apoptosis induction, and inhibition of critical signaling pathways such as NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK cascades [5]. The incorporation of pyrazole moieties has yielded particularly potent anticancer derivatives, with compound 1f demonstrating strong anti-proliferative effects against triple-negative MDA-MB-231 breast cancer cells through G1/M phase arrest and apoptosis induction [2]. Additionally, antiviral applications have been explored, with andrographolide and its derivative 14-deoxy-11,12-didehydroandrographolide showing binding affinity to COVID-19 targets including 3CLpro, PLpro, and spike protein, while also modulating immune response through regulation of chemokine signaling, MAPK, NF-κB, and other pathways [6].
The structure-activity relationship (SAR) studies reveal critical structural requirements for specific biological activities. For anti-AD activity, the 8,9-olefinic derivatives with 14α-quinolinyloxy substitution and free 3,19-diol groups (compound 37) or acetonylidene protection (compound 31) show superior β-secretase inhibition. For anti-inflammatory effects, the 14β-configuration in compound 3b enhances NF-κB pathway inhibition compared to 14α-epimers. In anticancer applications, introduction of thioether functionalities at C-12 significantly enhances potency, with IC₅₀ values decreasing from >50 μM for parent andrographolide to sub-micromolar levels for optimized derivatives. The pyrazole acetals at C-3,19 positions demonstrate remarkable improvement in anticancer activity while also exhibiting antioxidant properties, with electron-withdrawing groups like nitro further enhancing radical scavenging activity [2].
The synthesis and biological evaluation of andrographolide derivatives represents a promising approach for developing novel therapeutic agents against Alzheimer's disease, cancer, inflammatory conditions, and viral infections. The experimental protocols outlined herein provide robust methodologies for preparing these derivatives through targeted modifications at C-3, C-12, C-14, and C-19 positions, incorporating quinoline, pyrazole, and thioether functionalities that significantly enhance biological activity. Comprehensive characterization techniques ensure proper structural elucidation, while standardized biological assays enable accurate assessment of therapeutic potential.
Future research directions should focus on optimizing pharmacokinetic properties, particularly addressing the poor oral bioavailability of current derivatives through additional structural modifications or formulation approaches. Expanded mechanistic studies would provide deeper insights into molecular targets and signaling pathway modulation. Additionally, in vivo validation of the most promising derivatives in disease-relevant animal models is essential for translational development. The continuous exploration of novel andrographolide derivatives through these established protocols holds significant potential for delivering new therapeutic candidates to address unmet medical needs across multiple disease domains.
Andrographolide, the primary bioactive diterpenoid lactone derived from Andrographis paniculata, has emerged as a promising natural anti-inflammatory compound with multi-target mechanisms of action. Known traditionally as the "King of Bitters," this plant extract has been used for centuries in traditional Asian medicine systems for treating inflammatory conditions, but only recently has its mechanism been systematically investigated in preclinical models. Current research reveals that andrographolide exhibits a wide spectrum anti-inflammatory activity through modulation of key signaling pathways including NF-κB, MAPK, JAK/STAT, and PI3K/Akt, distinguishing it from conventional NSAIDs which primarily target cyclooxygenase enzymes. [1] [2]
The investigation of andrographolide in controlled in vivo settings provides critical insights into its pharmacokinetics, pharmacodynamics, and therapeutic potential across various inflammatory disease models. These studies form the essential foundation for translational research efforts aimed at developing novel anti-inflammatory therapeutics derived from natural products. This application note systematically compiles and analyzes data from recent in vivo studies, presenting standardized protocols for evaluating andrographolide in experimental animal models of inflammation, with particular emphasis on dosing regimens, administration routes, and model-specific applications that can inform future research design. The following sections provide comprehensive experimental data, detailed methodologies, and mechanistic insights to support researchers in the systematic evaluation of andrographolide's anti-inflammatory properties.
Substantial evidence from various in vivo studies demonstrates that andrographolide and its derivatives exhibit significant anti-inflammatory activity across multiple animal models. The compound effectively reduces inflammatory responses in respiratory diseases (asthma, COPD, ALI), gastrointestinal conditions (colitis), hepatic inflammation (toxic liver disease, fibrosis), and autoimmune disorders (rheumatoid arthritis, SLE). The table below summarizes key quantitative findings from selected in vivo studies, providing researchers with benchmark data for expected efficacy and appropriate dosing ranges in different inflammatory conditions. [3] [1] [4]
Table 1: Summary of Andrographolide Efficacy in In Vivo Inflammation Models
| Disease Model | Animal Species | Dose & Route | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| General Inflammation & Pain [3] | Mice/Rats | 4-8 mg/kg, i.p. | Significant analgesic effects in hot plate and writhing tests; reduced fever in yeast-induced model | Highest potency with derivatives 3, 4, and 5; no serious toxicity up to 100 mg/kg |
| Asthma [1] [4] | OVA-induced mice | Not specified | Reduced leukocytes, macrophages, lymphocytes in BALF; decreased IL-6, IL-4, TNF-α, IL-1β | Blocked JAK1/STAT3 pathway; inhibited NF-κB signaling and NLRP3 inflammasome |
| COPD [1] [4] | CS-induced mice | 10 mg/kg | Lowered macrophage/neutrophil counts; decreased TNF-α, IL-1β, CXCL/KC, MMP-8, MMP-9 | Activated Nrf2; increased HO-1, GR, Gpx-2; inhibited PI3K/Akt/p70S6K pathway |
| Acute Lung Injury [1] [4] | LPS-induced mice | Not specified | Reduced TNF-α, IL-6, IL-1β in BALF and serum | Inhibited MAPK and NF-κB pathways; blocked AIM2 inflammasome activation |
| Colitis [4] | DSS-induced mice | Not specified | Decreased inflammation, epithelial damage, and fibrosis | Inhibited IL-23/IL-17 axis; suppressed NF-κB, MAPK, and AMPK pathways |
| Liver Fibrosis [4] | Alcohol-exposed mice | Not specified | Reduced expression of NF-κB and TNF-α; decreased oxidative stress | Suppressed TLR4/NF-κB and TGF-β1/Smad2 signaling pathways |
Andrographolide exhibits a multi-target mechanism of action that distinguishes it from conventional anti-inflammatory agents. Rather than focusing on single pathway inhibition, it simultaneously modulates multiple inflammatory cascades, potentially explaining its efficacy in diverse inflammatory conditions. The following table systematizes the known molecular targets and signaling pathways affected by andrographolide treatment, providing researchers with a comprehensive mechanistic roadmap for interpreting experimental results and designing mechanistic studies. [1] [4] [5]
Table 2: Molecular Targets and Signaling Pathways of Andrographolide in Inflammation
| Signaling Pathway | Molecular Targets | Biological Effects | Experimental Evidence |
|---|---|---|---|
| NF-κB Pathway [1] [4] [5] | Phospho-p65, IκB | Reduces translocation of NF-κB to nucleus; decreases pro-inflammatory gene expression | Suppressed LPS-induced ALI; inhibited cadmium-induced inflammation in glioblastoma |
| MAPK Pathway [1] [4] [5] | Phospho-JNK, p38, ERK | Attenuates stress-induced inflammatory response; reduces cytokine production | Inhibited JNK phosphorylation in cadmium-induced inflammation; reduced paw edema |
| JAK/STAT Pathway [1] [4] [6] | JAK1, STAT3 | Suppresses TH17 differentiation; decreases IL-17 production | Ameliorated OVA-induced asthma; inhibited T17-related cytokines |
| PI3K/Akt Pathway [1] [4] [6] | PI3K, Akt, p70S6K | Restores glucocorticoid sensitivity; reduces oxidative stress | Improved response in COPD models; restored HDAC2 levels |
| Nrf2 Pathway [1] [4] | Nrf2, Keap1, HO-1 | Enhances antioxidant response; reduces oxidative stress | Protected against COPD; increased antioxidant enzymes |
| Other Pathways [1] [4] [6] | HIF-1, Wnt/β-catenin | Inhibits angiogenesis; modulates cell proliferation | Demonstrated anticancer effects; reduced inflammation in colitis models |
The ovalbumin-induced asthma model represents a well-established experimental system for evaluating the therapeutic potential of compounds in allergic airway inflammation. This protocol details the procedures for inducing asthma-like inflammation in mice and evaluating the efficacy of andrographolide interventions. [1] [4]
The dextran sulfate sodium-induced colitis model provides a robust experimental system for evaluating drug efficacy in inflammatory bowel disease, characterized by epithelial damage and inflammatory cell infiltration. This protocol details the induction of colitis and assessment parameters for evaluating andrographolide efficacy. [4]
Beyond disease-specific models, andrographolide demonstrates efficacy in general inflammation models that evaluate fundamental anti-inflammatory, analgesic, and antipyretic properties. These protocols provide insights into the broad anti-inflammatory potential of andrographolide. [3]
The following diagram illustrates the generalized experimental workflow for evaluating andrographolide in animal models of inflammation, highlighting key procedures and assessment timepoints:
Figure 1: Generalized workflow for evaluating andrographolide in animal inflammation models, showing key experimental stages from study initiation through data analysis.
Andrographolide exerts its anti-inflammatory effects through simultaneous modulation of multiple signaling pathways in immune and tissue cells. The following diagram illustrates the key molecular targets and signaling cascades affected by andrographolide treatment:
Figure 2: Molecular mechanisms of andrographolide's anti-inflammatory action, showing key signaling pathways modulated by the compound and their effects on inflammatory gene expression.
The comprehensive analysis of andrographolide in various inflammation models reveals several important research implications and future directions for investigators in this field. First, the multi-target mechanism of andrographolide represents both an opportunity and a challenge—while it may provide efficacy in complex inflammatory conditions, it also necessitates careful experimental design to dissect specific mechanisms in different disease contexts. Researchers should consider implementing time-course studies and dose-response analyses to establish causal relationships between pathway modulation and therapeutic effects. [1] [2]
Second, the favorable safety profile observed in animal studies, with no serious toxicity reported at doses up to 100 mg/kg, suggests a wide therapeutic window that supports further development. However, researchers should note that most existing studies utilize intraperitoneal administration, which may not accurately predict oral bioavailability and metabolism in humans. Future studies should prioritize pharmacokinetic assessments and comparisons of administration routes to better inform translational potential. The demonstrated efficacy in models of cytokine storm and hyperinflammation suggests that andrographolide may have particular relevance for severe inflammatory conditions such as those seen in COVID-19 and other viral infections, warranting targeted investigation in these areas. [3] [2]
Finally, the structural-activity relationship data indicate that specific derivatives of andrographolide, particularly those modified at the C-3, C-14, and C-19 positions, exhibit enhanced potency while maintaining the favorable safety profile. Researchers may consider exploring these semi-synthetic derivatives in their experimental systems, as they may offer improved pharmacokinetic properties and target engagement. As the field advances, the integration of omics technologies and advanced cellular models will further elucidate the systems-level mechanisms of andrographolide's anti-inflammatory activity and identify potential biomarker signatures for clinical translation. [7]
Andrographolide is a biologically active labdane diterpenoid compound isolated from the medicinal plant Andrographis paniculata, which has been traditionally used in Chinese and Indian medicine for centuries. [1] [2] This natural product has gained significant attention in recent years due to its potent anticancer properties and favorable toxicity profile, making it a promising candidate for oncological therapeutic development. [3] [4] Andrographolide exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, but its most promising application lies in cancer treatment, where it demonstrates anti-proliferative, anti-metastatic, and apoptotic effects across various cancer types. [3] [2] [4]
The compound's molecular formula is C₂₀H₃₀O₅, with a molar mass of 350.455 g·mol⁻¹, and it typically appears as rhombic prisms or plates when crystallized from ethanol or methanol. [1] Its chemical structure contains three hydroxyl groups, an unsaturated lactone ring, and two double bonds, which contribute to its biological activity and provide sites for chemical modification. [5] [6] As a natural product with demonstrated efficacy against multiple cancer types and low toxicity profile, andrographolide represents an attractive lead compound for anticancer drug development. [3]
This application note provides detailed protocols for investigating the anticancer properties of andrographolide in cell culture models, including standardized methodologies for assessing its effects on cancer cell viability, proliferation, migration, invasion, and underlying molecular mechanisms. The protocols have been compiled from recent peer-reviewed studies and are optimized for reliability and reproducibility in cancer research applications.
Andrographolide exerts its anticancer effects through multi-targeted actions on various cellular signaling pathways that are frequently dysregulated in cancer cells. [3] [4] The compound has been shown to interact with a spectrum of protein targets through covalent modification, including key transcription factors and structural proteins. [1] Research indicates that andrographolide's anticancer activity primarily involves the modulation of critical signaling pathways, induction of apoptosis, inhibition of metastasis, and suppression of angiogenesis. [4]
The PI3K/Akt/mTOR pathway, a crucial regulator of cell growth, proliferation, and survival, is one of the primary targets of andrographolide. [5] [7] In chondrosarcoma studies, andrographolide treatment significantly decreased the p-mTOR/mTOR, p-PI3K/PI3K, and p-Akt/Akt ratios in a dose-dependent manner (5, 20, and 50 μM), leading to suppressed cell migration and invasion. [5] Additionally, andrographolide has been demonstrated to activate autophagy through reduction of p62 expression while increasing Beclin-1 expression and the LC3A/B-II/LC3A/B-I ratio in cancer cells. [5]
Table 1: Key Signaling Pathways Targeted by Andrographolide in Cancer Studies
| Pathway | Molecular Targets | Biological Effects | Cancer Types Studied |
|---|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTOR, p-PI3K/PI3K, p-Akt/Akt, p-mTOR/mTOR | Inhibits cell migration and invasion, induces apoptosis | Chondrosarcoma [5], Gastric [7], Lung [3] |
| NF-κB | p65, IκBα, COX-2, iNOS | Suppresses inflammation, inhibits proliferation, enhances apoptosis | Breast [4], Colorectal [4], Head and Neck [2] |
| Apoptosis | Bax, Bcl-2, caspase cascade, mitochondrial pathway | Induces programmed cell death | Lung [6], Leukemia [6], Gastric [7] |
| Metastasis | Vimentin, MMP-9, E-cadherin | Inhibits migration, invasion, and epithelial-mesenchymal transition | Chondrosarcoma [5], Colorectal [4] |
| Autophagy | p62, Beclin-1, LC3A/B-II/LC3A/B-I | Promotes autophagic flux, induces autophagic cell death | Chondrosarcoma [5], Breast [3] |
| JAK/STAT | JAK1, STAT3, IL-6, TNF-α | Suppresses cytokine signaling, inhibits proliferation | Breast [4], Lung [4] |
Andrographolide also demonstrates significant inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. [2] [4] By suppressing NF-κB activation, andrographolide reduces the expression of anti-apoptotic genes and pro-inflammatory mediators, thereby sensitizing cancer cells to apoptosis and reducing tumor-promoting inflammation. [2] In various cancer models, including breast, colorectal, and lung cancers, andrographolide has been shown to inhibit proliferation and induce apoptosis through regulation of both intrinsic and extrinsic apoptotic pathways. [6] [4]
The following diagram illustrates the key molecular targets and signaling pathways through which andrographolide exerts its anticancer effects:
Appropriate cell line selection is critical for andrographolide anticancer studies. The compound has demonstrated efficacy across diverse cancer types, providing flexibility in model selection based on research objectives. [3] [2] Commonly used cancer cell lines in andrographolide research include SW1353 and Hs 819.T (chondrosarcoma) [5], H1975 (non-small cell lung cancer) [6], A549 and H1299 (lung adenocarcinoma) [6], MCF-7 (breast cancer) [4], HCT116 (colorectal cancer) [4], and various gastric cancer cell lines. [7]
For standard culture conditions, most cancer cell lines are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 100 units/mL penicillin/streptomycin. [5] Cells should be cultured in a humidified incubator at 37°C with 5% CO₂, with subculturing performed every 2-3 days upon reaching 80-90% confluence to maintain exponential growth. [5] It is essential to routinely monitor cells for mycoplasma contamination and maintain early passage stocks for experimental consistency.
Andrographolide stock solution preparation requires careful attention due to the compound's limited aqueous solubility. [2] A recommended approach is to prepare a 100 mM stock solution by dissolving andrographolide in dimethyl sulfoxide (DMSO), followed by aliquoting and storage at -20°C. [5] Further working concentrations should be prepared by diluting the stock solution in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. [5]
Table 2: Andrographolide Treatment Parameters in Various Cancer Models
| Cancer Type | Cell Lines | Effective Concentrations | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Chondrosarcoma | SW1353, Hs 819.T | 5-50 μM | 24 hours | Inhibition of migration and invasion at 5-20 μM; modulation of PI3K/Akt/mTOR pathway at 5-50 μM [5] |
| Lung Cancer | A549, H1299, H1975 | Varies by study | 24-48 hours | Induction of apoptosis via ATF4/Noxa axis; inhibition of proliferation via mitochondrial apoptosis [6] |
| Gastric Cancer | MKN-45, AGS | Varies by study | 24-48 hours | Modulation of HIF-1 and PI3K-Akt signaling pathways; induction of apoptosis [7] |
| Breast Cancer | MCF-7 | Varies by study | 24-72 hours | Inhibition of NF-κB pathway; suppression of proliferation [4] |
| Colorectal Cancer | HCT116 | 2 mM (with 5-FU) | 24-48 hours | Induction of apoptosis via Bax modulation; reversal of 5-FU resistance [6] |
For treatment protocols, cells should be seeded at appropriate densities and allowed to attach for 24 hours before andrographolide exposure. [5] Dose-response studies typically utilize a concentration range of 5-100 μM, with specific effective doses varying by cell type and experimental endpoint. [5] Treatment duration generally ranges from 24 to 72 hours, depending on the specific assay requirements. [5] It is crucial to include appropriate controls in all experiments, including vehicle control (DMSO at the same concentration as treated groups) and positive controls specific to each assay.
Assessment of cell viability and proliferation represents a fundamental first step in evaluating andrographolide's anticancer activity. The MTT assay is commonly employed for this purpose, providing a reliable measure of metabolic activity as an indicator of cell viability.
Protocol for MTT Assay:
For enhanced reliability, complement MTT assays with alternative viability assessment methods such as trypan blue exclusion or ATP-based assays. Additionally, clonogenic assays can be performed to evaluate long-term proliferative potential following andrographolide treatment. [5]
Andrographolide has demonstrated significant inhibitory effects on cancer cell migration and invasion, key processes in cancer metastasis. [5] The following protocols outline standardized methods for assessing these parameters:
Wound Healing (Scratch) Assay Protocol:
Transwell Invasion Assay Protocol:
The following workflow diagram illustrates the key steps in investigating andrographolide's anti-cancer mechanisms:
Understanding the molecular mechanisms underlying andrographolide's anticancer effects is essential for comprehensive characterization. Western blot analysis provides valuable insights into protein expression and activation status in key signaling pathways.
Western Blotting Protocol for Andrographolide-Treated Cells:
For autophagy assessment, additional approaches such as confocal microscopy for LC3 puncta formation and transmission electron microscopy for autophagosome visualization can provide complementary evidence of autophagic activation. [5]
Solubility Issues: Andrographolide has limited aqueous solubility, which can challenge experimental consistency. [2] To address this, ensure complete dissolution in DMSO before dilution in aqueous media. Sonication for 10-15 minutes can facilitate dissolution. For long-term storage, maintain stock solutions at -20°C in aliquots to avoid freeze-thaw cycles. If solubility remains problematic, consider using solubilizing agents such as cyclodextrins or preparing liposomal formulations. [2]
Variable Response Between Cell Lines: Different cancer cell lines exhibit varying sensitivity to andrographolide. [3] When establishing new models, conduct preliminary dose-range finding experiments with broad concentration ranges (1-100 μM). Include positive controls specific to each cell type to validate assay sensitivity. Consider potential differences in uptake, metabolism, and expression of molecular targets across cell lines.
Autophagy Inhibition Considerations: When investigating autophagy mechanisms, include appropriate controls such as chloroquine (an autophagy inhibitor) to validate findings. [5] Chloroquine treatment should demonstrate accumulation of autophagic markers, confirming the integrity of the autophagic process in your model system.
Andrographolide represents a promising natural product with demonstrated efficacy across various cancer types through modulation of multiple signaling pathways. [3] [4] The protocols outlined in this application note provide standardized methodologies for investigating its anticancer properties in cell culture models, with particular emphasis on viability assessment, migration and invasion assays, and molecular mechanism elucidation.
The dose-dependent effects of andrographolide, typically in the 5-50 μM range for most cancer cell lines, highlight its potency as an anticancer agent. [5] Its ability to simultaneously target multiple key pathways—including PI3K/Akt/mTOR, NF-κB, and apoptosis signaling—makes it particularly attractive for therapeutic development. [5] [4] Furthermore, the synergistic potential of andrographolide with conventional chemotherapeutic agents, as observed in colorectal cancer models with 5-FU, suggests promising clinical applications. [6]
Future research directions should focus on optimizing delivery formulations to address solubility limitations, exploring combination therapies with standard anticancer drugs, and investigating novel derivatives with enhanced potency and selectivity. [6] [4] The continued elucidation of andrographolide's molecular mechanisms across different cancer types will further strengthen its position as a valuable candidate in anticancer drug development.
Andrographolide is a primary bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, which has been traditionally used in Asian medicine for its anti-inflammatory properties. In recent years, significant research has focused on its potential application in treating neuroinflammatory conditions associated with various neurological disorders. The compound exerts its effects through multi-target mechanisms primarily involving modulation of key inflammatory signaling pathways, including NF-κB, MAPK, JAK-STAT, and Nrf2 [1] [2]. These molecular actions translate to inhibited glial activation, reduced pro-inflammatory cytokine production, and attenuated neuronal damage in various experimental models of neurological diseases, positioning andrographolide as a promising therapeutic candidate for further development.
The challenge in utilizing andrographolide for neuroinflammation research lies in its poor aqueous solubility, limited bioavailability, and pH instability, which can affect its therapeutic efficacy [3] [4]. Recent advances in formulation strategies, particularly nano-encapsulation techniques, have shown promise in overcoming these limitations, enhancing brain delivery, and improving pharmacological outcomes. These application notes consolidate the current methodological approaches for studying andrographolide in neuroinflammation contexts, providing researchers with standardized protocols for evaluating its efficacy, mechanisms, and potential therapeutic applications.
The administration parameters for andrographolide vary significantly depending on the model system, specific neurological condition, and formulation used. Below is a comprehensive summary of key administration protocols and their outcomes across different neuroinflammation models:
Table 1: Andrographolide Administration Parameters in Various Neuroinflammation Models
| Disease Model | Subject Species | Dose & Frequency | Administration Route | Treatment Duration | Key Efficacy Outcomes |
|---|---|---|---|---|---|
| Alzheimer's Disease (APP/PS1 mice) [5] | Transgenic mice | 5 mg/kg, 3 times/week | Intraperitoneal | 2 months | ↓ Aβ deposition, ↓ microglial activation, improved cognitive function in MWM |
| Alzheimer's Model (ICV-STZ) [6] | Wistar rats | 2 mg/kg, 3 times/week | Intraperitoneal | 4 weeks | Improved Y-maze & ORT performance, ↓ astrocyte & microglial activation in PFC & hippocampus |
| Traumatic Brain Injury [2] | SD rats | 1 mg/kg, single dose | Intraperitoneal | 24 hours | ↓ neurological deficits, ↓ cerebral edema, ↓ microglial activation, ↓ pro-inflammatory cytokines |
| Systemic Inflammation [3] | C57BL/6 mice | 10 mg/kg, daily | Oral (AndroNLCs) | 14 days | ↓ hippocampal IL-6 & TNF-α, improved behavioral abnormalities, restored hippocampal morphology |
| In Vitro Neuroinflammation [7] | Primary rat astrocytes | 0.1-10 μM | Cell culture treatment | 1-24 hours | ↑ Nrf2 nuclear translocation, ↑ HO-1 expression, ↓ chemokine production |
Table 2: Formulation Parameters and Bioavailability Enhancement Strategies
| Formulation Type | Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | Poloxamer 407, Span 60 | 131.4 ± 1.30 | 89.11 ± 0.15 | Enhanced GI stability, reduced toxicity, improved brain delivery | [3] |
| Solid Lipid Nanoparticles (SLNs) | Glycerol monostearate, Poloxamer 407, Span 60 | 193.84 | 83.70 | Sustained release (24h), enhanced lymphatic targeting, improved bioavailability | [4] |
| Free Andrographolide | DMSO or ethanol vehicle | N/A | N/A | Simple preparation, but limited by poor solubility and rapid metabolism | [7] [2] |
Purpose: To evaluate the direct effects of andrographolide on glial cells and its mechanisms in reducing neuroinflammation. Materials: Andrographolide (≥98% purity, Sigma-Aldrich), primary astrocytes from postnatal (P1-P3) Sprague-Dawley rat cortices, DMEM/F12 culture medium, serum, antibiotics. Procedure:
Purpose: To quantify andrographolide's effects on inflammatory mediators and key signaling pathways. Procedure:
Purpose: To evaluate andrographolide efficacy in whole-organism models of neuroinflammation. Materials: Andrographolide (Sigma-Aldrich or equivalent), vehicle (saline with minimal DMSO or ethanol), adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g), appropriate surgical equipment. Procedure:
Purpose: To evaluate functional outcomes and collect tissues for molecular analysis. Procedure:
Purpose: To quantify neuroinflammation, neurodegeneration, and molecular mechanisms. Procedure:
Purpose: To overcome andrographolide's bioavailability limitations through advanced nanoformulations. Materials: Andrographolide, solid lipid (Glyceryl monostearate), liquid lipid (Caprylic/Capric Triglycerides), surfactants (Poloxamer 407, Span 60), high-pressure homogenizer. Procedure:
Andrographolide exerts its anti-neuroinflammatory effects through multi-target actions on key signaling pathways:
Figure 1: Key Signaling Pathways Modulated by Andrographolide in Neuroinflammation
The NF-κB pathway inhibition represents a primary mechanism, where andrographolide suppresses NF-κB nuclear translocation and reduces phosphorylation of IκBα and p65 subunit, leading to decreased pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [2] [8]. Simultaneously, andrographolide activates the Nrf2 antioxidant pathway, enhancing Nrf2 nuclear translocation and subsequent upregulation of heme oxygenase-1 (HO-1), providing antioxidant protection in neural tissues [7]. The compound also modulates MAPK signaling by reducing phosphorylation of ERK and p38 MAPK, further contributing to its anti-inflammatory effects [7] [2]. These coordinated actions ultimately suppress microglial and astrocytic activation, reduce neuroinflammation, and provide neuroprotection across various neurological disease models.
Andrographolide has demonstrated efficacy across multiple neuroinflammatory disease models:
Alzheimer's Disease: Andrographolide (5 mg/kg, 3 times/week for 2 months) in APP/PS1 transgenic mice reduced amyloid-beta deposition, attenuated microglial and astrocyte activation, and improved cognitive performance in Morris Water Maze tests [5]. Similar benefits were observed in the ICV-STZ sporadic AD model, where andrographolide (2 mg/kg, 3 times/week for 4 weeks) improved short-term spatial and recognition memory and reduced glial activation in prefrontal cortex and hippocampus [6].
Traumatic Brain Injury: A single dose of andrographolide (1 mg/kg, i.p.) administered 1 hour post-TBI in rats significantly improved neurological function, reduced cerebral edema, attenuated blood-brain barrier disruption, and decreased microglial activation and pro-inflammatory cytokine production through inhibition of NF-κB and MAPK pathways [2].
Systemic Inflammation-Induced Neuroinflammation: Orally administered AndroNLCs (10 mg/kg daily for 14 days) in TNF-α-induced systemic inflammation models reduced hippocampal IL-6 and TNF-α levels, alleviated behavioral abnormalities, and restored hippocampal morphology, with effects superior to free andrographolide and comparable to dexamethasone [3].
Andrographolide represents a promising multi-target therapeutic candidate for treating neuroinflammatory conditions, with demonstrated efficacy across various experimental models. The comprehensive protocols outlined in these application notes provide researchers with standardized methods for evaluating its effects, mechanisms, and potential therapeutic applications. The integration of advanced formulation strategies, particularly nano-encapsulation approaches, addresses the bioavailability challenges and enhances its translational potential. Future research should focus on disease-specific optimization of dosing regimens, further development of brain-targeted delivery systems, and validation in additional neuroinflammatory models to advance andrographolide toward clinical application for neurological disorders.
The global COVID-19 pandemic caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has urgently necessitated the development of effective therapeutic agents. Molecular docking studies have emerged as a powerful computational approach for rapidly identifying potential drug candidates by predicting how small molecules interact with biological targets at the atomic level. Andrographolide, a primary bioactive diterpenoid lactone compound derived from the medicinal plant Andrographis paniculata, has demonstrated significant potential as a multi-target antiviral agent against SARS-CoV-2 through computational and initial experimental studies. These application notes provide detailed methodologies and protocols for conducting molecular docking studies of andrographolide with key SARS-CoV-2 targets, along with comprehensive data analysis and interpretation guidelines for researchers in drug discovery and development.
Andrographolide possesses a complex labdane diterpenoid structure (C₂₀H₃₀O₅) characterized by multiple hydroxyl groups, unsaturated bonds, and a lactone ring that facilitate diverse molecular interactions with protein targets. Traditional use of Andrographis paniculata in Asian medicine for respiratory infections, combined with modern pharmacological studies demonstrating its broad-spectrum antiviral activity against several viruses including dengue, chikungunya, influenza, and HIV, provides a strong rationale for investigating its potential against SARS-CoV-2. The versatility of andrographolide as a potential SARS-CoV-2 antiviral is demonstrated by its ability to bind to several important targets at various stages of viral attachment, replication, and host-pathogen interactions, which may be a vital lead for any potential therapeutic agent being developed [1].
SARS-CoV-2 employs several essential proteins for host cell entry, replication, and immune evasion, which represent promising targets for therapeutic intervention. Molecular docking studies have revealed that andrographolide and its semisynthetic derivatives can interact with multiple key viral targets:
Table 1: Molecular Docking Scores (Binding Affinity, kcal/mol) of Andrographolide and Derivatives Against Key SARS-CoV-2 Targets
| Compound | Mpro (6LU7) | PLpro (6WUU) | RdRp (6M71) | Spike (6VXX) | NSP15 (6VWW) |
|---|---|---|---|---|---|
| Andrographolide | -7.2 | -6.8 | -7.5 | -7.1 | -6.9 |
| AGP-14 | -8.3 | -8.1 | -8.7 | -8.4 | -8.2 |
| AGP-15 | -8.5 | -8.3 | -8.9 | -8.7 | -8.6 |
| AGP-16 | -8.7 | -7.9 | -8.4 | -8.5 | -8.1 |
| Remdesivir | -7.1 | -6.5 | -7.3 | -6.8 | -6.7 |
| Hydroxychloroquine | -5.8 | -5.2 | -5.6 | -5.4 | -5.1 |
Note: More negative docking scores indicate stronger binding affinity. Data compiled from PMC9008396 [1].
Table 2: Docking Scores of Andrographolide Against Host Targets Involved in COVID-19 Cytokine Storm
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| TNF | 5MU8 | -8.2 | Tyr59, Leu120, Gly121, Tyr119 |
| NF-κB1 (p50) | 2V2T | -7.9* | Cys62 (covalent binding) |
| IL-6 | 1P9M | -7.4 | Gln175, Tyr217, Ser176 |
Note: *Covalent docking score; andrographolide forms covalent bond with Cys62 of NF-κB1. Data compiled from Frontiers in Immunology article [2].
Objective: Prepare SARS-CoV-2 target proteins for molecular docking studies.
Materials and Software:
Step-by-Step Procedure:
Retrieve 3D Structures: Download crystallographic structures of SARS-CoV-2 proteins from RCSB PDB (https://www.rcsb.org/)
Structure Validation:
Preparation for Docking:
Active Site Identification:
Objective: Prepare andrographolide and derivative structures for docking studies.
Materials and Software:
Step-by-Step Procedure:
Structure Retrieval/Construction:
Energy Minimization:
File Format Conversion:
Objective: Perform molecular docking of andrographolide against SARS-CoV-2 targets.
Materials and Software:
Step-by-Step Procedure:
Grid Box Setup:
Docking Parameters:
Execution:
Result Analysis:
Figure 1: Molecular Docking Workflow. This diagram illustrates the sequential steps for preparing proteins and ligands and performing molecular docking simulations.
Objective: Perform covalent docking of andrographolide with NF-κB1 (Cys62).
Procedure:
Adduct Preparation:
Covalent Docking:
Validation:
Objective: Validate docking results through molecular dynamics simulations.
Procedure:
System Preparation:
Simulation Parameters:
Production Run:
Andrographolide exhibits a dual mechanism of action against COVID-19, targeting both viral replication processes and host inflammatory responses. The multi-target nature of andrographolide represents a significant advantage for combating viral infections, as it may reduce the likelihood of resistance development and provide synergistic therapeutic effects.
Andrographolide interferes with multiple stages of the SARS-CoV-2 life cycle:
Andrographolide mitigates the COVID-19 cytokine storm through:
Figure 2: Andrographolide's Multi-Target Mechanism Against COVID-19. This diagram illustrates how andrographolide targets both viral proteins (red) and host inflammatory pathways (green) to exert dual antiviral and immunomodulatory effects.
While computational studies provide valuable insights, experimental validation is essential for confirming andrographolide's anti-SARS-CoV-2 activity:
Despite promising computational results, several research gaps need addressing:
Molecular docking studies have established andrographolide as a promising multi-target agent against SARS-CoV-2, with demonstrated binding capabilities to key viral proteins and host factors involved in COVID-19 pathogenesis. The detailed protocols provided in these application notes will enable researchers to conduct rigorous docking studies, validate results through complementary computational methods, and guide subsequent experimental investigations.
The future development of andrographolide-based therapies for COVID-19 should focus on:
As research continues to evolve, andrographolide represents a promising naturally-derived scaffold for the development of multi-target therapies against SARS-CoV-2 and potentially other viral pathogens, highlighting the continued importance of natural products in modern drug discovery.
Q1: What are the main stability issues with andrographolide in solution? The primary stability issue is pH-dependent hydrolysis, which follows first-order reaction kinetics [1] [2]. The compound is most stable in acidic conditions (pH 2.0 - 4.0) and degrades rapidly as the pH increases, especially under basic conditions [1] [2].
Q2: What are the key degradation products I should look for? The degradation products depend on the pH of your solution. The table below summarizes the major products identified under accelerated stress conditions [1] [2].
| pH Condition | Major Degradation Products |
|---|---|
| Acidic (pH 2.0) | Isoandrographolide, 8,9-didehydroandrographolide [1] |
| Near Neutral (pH 6.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide [1] [2] |
Q3: How does degradation affect biological activity? Anti-inflammatory and cytotoxicity assessments consistently show that the degradation products have reduced biological effects compared to intact andrographolide [1] [2]. This highlights the critical importance of controlling degradation to ensure product efficacy.
Q4: What is the recommended method for monitoring degradation? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective technique. A recommended method uses a C-18 column (e.g., 4.6 x 150 mm, 2.6 µm) with a mobile phase of water and methanol (1:1, v/v) at a flow rate of 1 mL/min, and detection at 224 nm [2].
This protocol is used to model the degradation kinetics of andrographolide and predict its shelf-life (t90%), which is crucial for formulation development [1] [2].
This guide outlines the process for isolating and characterizing the major degradation products formed under different pH conditions [1].
The following table compiles key stability parameters for andrographolide from recent studies, providing a quick reference for experimental planning [1] [2].
| Parameter | Value / Condition | Note |
|---|---|---|
| Optimal pH for Stability | pH 2.0 - 4.0 | Minimum degradation in this range [1] [2] |
| Kinetics Order | First-order | Consistent across studied pH values [1] [2] |
| Shelf-life (t90%) | pH and temperature dependent | Calculated from k value using Arrhenius equation [1] [2] |
| Activation Energy (Ea) | pH dependent | Determined for pH 2.0, 6.0, and 8.0 [1] [2] |
Solid dispersion (SD) is the most documented and effective strategy for enhancing the solubility and absorption of andrographolide (ADG). The choice of polymer and manufacturing method are critical success factors [1].
The table below summarizes key data on the performance of different polymers and methods.
| Polymer / Method | Key Performance Findings | Quantitative Improvement |
|---|---|---|
| Soluplus | "Marked solubility and absorption enhancements" | Up to "4.7-fold" increase in solubility; "a decrease in 50% release time (T1/2) to less than 5 min" [1]. |
| Polyvinylpyrrolidone (PVP) | Effectively used in spray-dried formulations [1]. | Information not specified in research. |
| Spray Drying | "Emergied as the most effective," "one-step process without the need for post-milling" [1]. | Information not specified in research. |
| Rotary Evaporation | A viable technique for creating solid dispersions [1]. | Information not specified in research. |
| Hot-Melt Extrusion | A viable technique for creating solid dispersions [1]. | Information not specified in research. |
| Freeze Drying | A viable technique for creating solid dispersions [1]. | Information not specified in research. |
| Vacuum Drying | A viable technique for creating solid dispersions [1]. | Information not specified in research. |
The following diagram outlines a logical workflow for developing a solid dispersion, from polymer selection to characterization.
The underlying principle for reducing harm to normal cells lies in the documented ability of andrographolide to exploit the biological differences between cancerous and normal cells.
The table below summarizes the experimental evidence from key studies:
| Cell Type | Effect of Andrographolide | Proposed Mechanism | Citation |
|---|---|---|---|
| Breast cancer cells (MDA-MB-231) | Inhibited proliferation; induced apoptosis | Increased Bax/Bcl-2 ratio; activation of caspase-3 and caspase-9 [1] | [1] |
| Normal breast epithelial cells (MCF-10A) | Minimal effect on viability (>80% viability maintained) | Not specified in the study [1] | [1] |
| Bone Marrow Mesenchymal Stem Cells (BMSCs, normal cells) | Protected against injury under stress conditions | Activation of the NRF2 pathway, reducing oxidative stress and apoptosis [2] | [2] |
Here are some common questions and strategies you might encounter during your research.
FAQ 1: How can I experimentally confirm selective cytotoxicity in my model?
A robust experiment should directly compare the effect of andrographolide on your target cancer cells and a relevant normal cell line side-by-side.
This experimental workflow can be visualized as follows:
FAQ 2: What strategies can I use to enhance selectivity and protect normal cells?
If your initial experiments show toxicity in normal cells, consider these approaches:
The protective mechanism of andrographolide in normal cells via the NRF2 pathway can be summarized as follows:
Andrographolide undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, which significantly influences its bioavailability and clearance [1] [2] [3]. The table below summarizes the key human enzymes involved and their specific roles.
| Enzyme | Reaction Type | Specific Role in Andrographolide Metabolism |
|---|---|---|
| UGT2B7 | Glucuronidation | Major enzyme for 3-O- and 19-O-glucuronidation of andrographolide and its derivatives (deoxyandrographolide, dehydroandrographolide) [1]. |
| UGT1A3, UGT1A4, UGT2B4 | Glucuronidation | Exhibit metabolic activity toward andrographolide and its derivatives [1]. |
| Sulfotransferase (SULT) | Sulfation | Forms sulfate conjugates (e.g., 14-deoxy-12-sulfo-andrographolide in the intestine); major pathway alongside glucuronidation [2] [3]. |
The following diagram illustrates the primary metabolic pathways and the enzymes responsible for these reactions.
Understanding the enzyme kinetics is crucial for predicting metabolic rates and potential drug interactions. The data below, derived from recombinant UGT enzymes, shows the variability in the formation of the two primary glucuronide metabolites [1].
| Glucuronide Metabolite | Km Range (μM) | Vmax Range (pmol/min/mg) | CLint (Vmax/Km) Range (μL/min/mg) |
|---|---|---|---|
| 19-O-Glucuronide | 1.93 - 93.6 μM | Data not fully specified in source | - |
| 3-O-Glucuronide | 2.01 - 99.1 μM | Data not fully specified in source | - |
| Total Intrinsic Clearance (CLint) for AND, DEH, DEO | - | - | 22.7 - 1010 μL min⁻¹ mg⁻¹ |
Key Note on Kinetics: Andrographolide's metabolism can shift from first-order to zero-order kinetics at higher doses as the UGT enzymes become saturated, leading to non-linear pharmacokinetics [2] [4].
This standard protocol for identifying metabolites and determining enzyme kinetics using human liver microsomes (HLMs) and recombinant UGTs is based on established methodologies [1].
Here are solutions to some frequently encountered problems in andrographolide metabolism studies.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low or No Metabolite Detection | Low enzyme activity; insufficient cofactor; low substrate solubility. | Verify HLM/UGT activity; ensure fresh UDPGA; use minimal DMSO (<1% v/v) to dissolve andrographolide [1]. |
| High Background Noise in LC-MS | Matrix effects from incubation components. | Improve sample cleanup (protein precipitation, solid-phase extraction); optimize LC gradient to separate analytes from matrix [1]. |
| Inconsistent Kinetics Data | Enzyme saturation (non-linear kinetics); poor linearity of reaction rate. | Use shorter incubation times; verify metabolite formation is linear with time and protein concentration; use a wider range of substrate concentrations [1] [4]. |
| Unexpected Metabolites | Species differences in UGT expression/activity; non-enzymatic degradation. | Confirm human-specific UGTs for human relevance; include controls without enzymes/cofactor to rule out non-enzymatic reactions [1]. |
What is the stable pH range for andrographolide? The optimal pH for andrographolide stability is between pH 2.0 and pH 4.0 [1] [2]. Its degradation follows first-order reaction kinetics across the studied pH range [1] [2] [3].
How does pH affect the degradation rate? The degradation rate increases significantly as the solution becomes more basic. The compound is most unstable under basic conditions [1].
What are the main degradation products? The degradation products are pH-dependent [1] [2] [4]:
Do the degradation products retain biological activity? No. Anti-inflammatory and cytotoxicity assessments show that the identified degradation products have consistently reduced biological effects compared to intact andrographolide [1] [2] [3].
The following tables summarize the quantitative findings from recent studies.
Table 1: Degradation Products Formed at Different pH Levels
| pH Condition | Degradation Products Identified |
|---|---|
| Acidic (pH 2.0) | isoandrographolide (2), 8,9-didehydroandrographolide (3) [1] [2]. |
| Basic (pH 6.0) | 15-seco-andrographolide (4), 14-deoxy-15-methoxyandrographolide (5), 14-deoxy-11,14-dehydroandrographolide (6) [1] [2]. |
Table 2: Shelf-Life (t90%) of Andrographolide at Different Temperatures and pH [1]
| pH | 70°C | 77°C | 85°C |
|---|---|---|---|
| 2.0 | 35 days | 19 days | 10 days |
| 6.0 | 11 days | 6 days | 3 days |
| 8.0 | 3.5 hours | 2 hours | 1 hour |
This methodology is adapted from the published research for a laboratory setting [1] [2].
1. Solution Preparation
2. Forced Degradation & Sampling
3. Quantitative Analysis via HPLC
4. Data Analysis and Kinetic Modeling
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid degradation in all conditions | Temperature too high | Lower incubation temperature; ensure accurate temperature control of heating block/water bath. |
| No degradation observed | pH of solution incorrect | Verify buffer pH with a calibrated pH meter before and after adding compound. |
| Analysis method not sensitive | Check HPLC calibration and detector sensitivity. Ensure degradation products are well-separated from the parent compound. | |
| Unusual degradation products | Compound or solvent impurities | Use high-purity andrographolide standard and HPLC-grade solvents. |
| High variability in replicate data | Inconsistent sampling or dilution | Standardize and strictly adhere to sampling times and dilution procedures. |
The diagram below illustrates the primary degradation pathways of andrographolide under different pH conditions, based on the identified products.
I hope this technical support center provides a solid foundation for your experiments.
The table below summarizes the key methodologies for improving the solubility and bioavailability of andrographolide (ADG), based on recent research.
| Strategy | Key Polymers/Excipients | Preparation Method | Reported Solubility/Bioavailability Enhancement | Key Advantages |
|---|---|---|---|---|
| Solid Dispersion [1] | Soluplus, PVP (K15, K30, K90), PVP-VA64, Poloxamer 188, PEG 6000 | Spray Drying, Rotary Evaporation, Hot-Melt Extrusion | Up to 4.7-fold solubility increase; higher Cmax and AUC; T1/2 to <5 min [1] | One-step process (spray drying); can use polymers with surfactant properties (e.g., Soluplus) [1] |
| Nanoemulsion [2] | Castor Oil (oil), Tween 80 (surfactant), Propylene Glycol (co-surfactant) | High-Speed Homogenization & Ultrasonication | Good stability (Zeta potential: -31.5 mV); enhanced bioavailability for oral delivery [2] | Patient-friendly (e.g., oral syrup); can enhance bioavailability of poorly soluble drugs [2] |
| Microencapsulation / Spray Drying [3] | PVP K30, HPMC | Spray Drying | 17-39 fold solubility increase across different pH media vs. standard ADG [3] | Significantly improves dissolution rate; versatile polymer ratios |
| Micronization [4] | Not Applicable (Pure API) | Jet Milling | Case study on piroxicam showed superior dissolution vs. salts and cocrystals [4] | Simple method; increases surface area for dissolution; no compatibility issues with excipients |
| Co-solvent System [5] | DMF, DMSO, PBS | Solvent Dilution | Up to ~0.5 mg/mL in 1:1 DMF/PBS solution [5] | Simple for in-vitro experiments; uses common lab solvents |
Here are standardized protocols for two of the most effective methods from the research.
This method is noted for its effectiveness and one-step process [1].
The workflow for this protocol is as follows:
This protocol is adapted from studies creating stable nanoemulsions for oral delivery of ADG [2].
The workflow for creating a nanoemulsion is as follows:
Q1: Why is my solid dispersion not achieving the expected solubility enhancement, or showing poor dissolution? A1: This is a common challenge. Please check the following:
Q2: My nanoemulsion is unstable, showing phase separation or droplet growth. What could be the cause? A2: Instability in nanoemulsions often points to formulation or process issues:
Q3: What is the simplest method to quickly test the solubility of andrographolide for in-vitro assays? A3: For initial in-vitro experiments, a co-solvent method is the most straightforward:
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Drug Loading in Formulation | Poor solubility of ADG in selected oil (for NE) or solvent (for SD). | Screen different oils (e.g., castor oil, oleic acid) or solvents. Use mild heating to aid dissolution [2]. |
| Poor Yield in Spray Drying | Spray dryer parameters not optimized; powder sticking to walls. | Adjust inlet/outlet temperature and feed flow rate. Ensure the cyclone is properly sealed. |
| Incomplete Drug Release in Dissolution Test | Poor wettability of the formulation or drug crystallization upon contact with media. | Incorporate hydrophilic polymers (PVP, Soluplus) or surfactants (Poloxamer) into the formulation to improve wetting [1]. |
| Low Oral Bioavailability in Vivo | Despite improved solubility, absorption may be limited by metabolism or efflux. | The polymer Soluplus has been shown to improve absorption, potentially by inhibiting efflux transporters like P-glycoprotein [1]. |
Evidence suggests that andrographolide's antioxidant properties are key to its protective effects. Understanding this mechanism is fundamental to risk management.
The diagram below illustrates how andrographolide counteracts liver injury induced by acetaminophen (APAP), a common model for drug-induced hepatotoxicity.
The core risk management strategy is to leverage AGL's protective nature by ensuring proper dosing. The following table summarizes key experimental evidence and protocols for assessing AGL's effect on the liver.
| Experimental Focus | Model Used | AGL Treatment Protocol | Key Findings & Outcomes | Suggested Assessment Methods |
|---|
| Hepatoprotective Assessment (Primary Focus) | Male Sprague-Dawley rats with APAP-induced liver injury [1] | - Doses: 5 mg/kg & 10 mg/kg, p.o.
Here are answers to common experimental challenges related to andrographolide and liver effects.
Q1: My in vivo experiment shows unexpected liver toxicity in the andrographolide treatment group. What could be the cause?
Q2: How can I ensure the andrographolide I use in my cell culture experiments is active and stable?
Q3: The literature emphasizes hepatoprotection, but are there any known risky interactions?
The table below compares the fundamental characteristics of andrographolide with standard chemotherapy agents.
| Feature | Andrographolide (A Natural Product) | Standard Chemotherapy Agents |
|---|---|---|
| Primary Mechanism | Multi-target signaling pathway inhibition [1] [2] [3] | Direct DNA damage or disruption of cell division in rapidly dividing cells [4] |
| Key Targets | NF-κB, PI3K/AKT, HIF-1, JAK/STAT, Wnt/β-catenin pathways [2] [3] [5] | DNA, RNA, enzymes like topoisomerase, mitotic spindle [4] |
| Cell Cycle Specificity | Not fully defined; likely cell cycle-nonspecific | Both cell cycle-specific and nonspecific agents exist [4] |
| Primary Origin | Natural plant product [1] | Mostly synthetic or semi-synthetic [4] |
| Resistance Mechanisms | Potential for multi-drug resistance (e.g., P-glycoprotein efflux), but more data needed [6] | Well-characterized (drug efflux, DNA repair enhancement, target mutation, apoptosis alteration) [4] [6] |
Andrographolide exhibits its anti-cancer effects through a multi-faceted approach by targeting critical cellular signaling pathways [3]. The following diagram illustrates the interconnected network of these mechanisms.
Key experimental findings supporting this multi-target mechanism include:
Standard chemotherapeutic agents are classified by their mechanism of action and the cell cycle phase they affect [4]. The following diagram outlines the primary classes and their targets.
The table below summarizes quantitative data and key characteristics for direct comparison.
| Parameter | Andrographolide | Standard Chemotherapy (Examples) |
|---|---|---|
| IC₅₀ (Proliferation) | Varies by cell line/cancer type (e.g., derivatives active against HCT116, MCF-7 with IC₅₀ <8 µM [3]) | Varies significantly by drug and cancer type; typically in nM to µM range [4] |
| Key Signaling Targets | NF-κB, PI3K/AKT, HIF-1, JAK/STAT [2] [3] | DNA, RNA, Topoisomerase, Tubulin [4] |
| Primary Effects | Anti-proliferation, apoptosis induction, anti-metastasis, anti-angiogenesis [3] [5] | Cytotoxicity, cell death [4] |
| Common Adverse Effects | No significant side effects reported in pre-clinical studies [5] | Myelosuppression, nephro- and neurotoxicity (Cisplatin), gastrointestinal toxicity, hair loss [4] |
| Drug Resistance | Potential target for overcoming MDR [6] | Major challenge (MDR via P-gp efflux, enhanced DNA repair, etc.) [4] [6] |
| Pharmacokinetics (Oral) | Rapid absorption (Tmax ~2h), dose-dependent bioavailability [7], protein binding (~55%), extensive metabolism [7] | Varies by agent; many have IV administration due to poor oral bioavailability [4] |
Researchers use specific methodologies to elucidate the mechanisms described above.
1. Network Pharmacology & Molecular Docking for Mechanism Prediction [2] This approach is ideal for identifying potential targets and mechanisms of multi-target agents like andrographolide.
2. Standard Cytotoxicity and Mechanism Assays These are fundamental for confirming the anti-cancer effects of any candidate compound.
Andrographolide represents a paradigm shift from conventional chemotherapy, acting as a multi-target, pathway-focused agent rather than a direct DNA-damaging cytotoxin. Its ability to simultaneously inhibit multiple hallmark capabilities of cancer (proliferation, metastasis, angiogenesis) with a favorable safety profile in pre-clinical models makes it a compelling candidate for further development [1] [3] [5].
However, challenges remain, including its dose-dependent bioavailability and extensive metabolism [7], which are active areas of research. Strategies like nano-formulations are being explored to improve its therapeutic efficacy [1]. For the research community, the key lies in advancing these findings from robust pre-clinical validation into well-designed clinical trials to fully assess its potential as a standalone or adjunctive therapy in oncology.
Andrographolide exerts its effects through several key mechanisms, as illustrated in the diagram below.
The broad cytokine-suppressing action of andrographolide, particularly through the NF-κB pathway, is a significant differentiator. The table below compares its primary mechanisms with other natural anti-inflammatory compounds.
Table 1: Comparison of Anti-inflammatory Mechanisms
| Compound | Primary Molecular Targets & Mechanisms | Key Signaling Pathways Affected |
|---|---|---|
| Andrographolide | Directly inhibits NF-κB activation; suppresses TNF-α, IL-6, IFN-γ, PGE2, and NO production [1] [2] [3]. | NF-κB, JAK/STAT, MAPK [4] [1] [5]. |
| Curcumin | Scavenges free radicals; enhances superoxide dismutase (SOD) activity; declines malondialdehyde (MDA) levels [6]. | Not fully detailed in provided results. |
| EGCG | Antioxidant through phenolic hydroxyl groups; modulates cell cycle and apoptosis [6]. | Not fully detailed in provided results. |
| Silymarin | Scavenges free radicals; increases glutathione concentrations; inhibits TNF-α [7]. | Not fully detailed in provided results. |
Quantitative data from in vitro studies allows for a direct comparison of the potency of andrographolide against common NSAIDs.
Table 2: In-vitro Anti-inflammatory Activity (IC50) Compared to NSAIDs [2]
| Anti-inflammatory Agent | PGE2 Production | NO Production | TNF-α Release | IL-6 Release | IFN-γ Release |
|---|---|---|---|---|---|
| Andrographolide | 8.8 µM | 12.5 µM | 11.0 µM | 6.8 µM | 1.8 µM |
| Paracetamol (Acetaminophen) | 7.7 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Ibuprofen | 26.5 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Aspirin | 44.8 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Diclofenac | 0.5 µM | >100 µM | >100 µM | >100 µM | >100 µM |
This data shows that andrographolide has a wide-spectrum anti-inflammatory profile, effectively inhibiting multiple cytokines, unlike the tested NSAIDs which primarily target PGE2 [2].
Furthermore, in vivo studies support its efficacy in disease-specific models.
Table 3: Efficacy in Preclinical Disease Models
| Disease Model | Compound & Dose | Key Results & Efficacy |
|---|---|---|
| Psoriasis (IMQ-induced rat model) [8] | 0.1% AP Emulgel (topical, 7 days) | Significantly reduced final PASI score, skin thickness, and total histopathology score (p < 0.05). |
| Rheumatoid Arthritis (Human clinical trial) [9] | 30 mg, three times daily (14 weeks) | Improved symptoms of swelling and tenderness; reductions in rheumatoid factor. |
| Ulcerative Colitis (Human clinical trial) [9] | 1200-1800 mg A. paniculata extract daily (8 weeks) | As effective as mesalamine (standard treatment). |
| Acute Colitis (DSS-induced mouse model) [4] | Andrographolide derivative 3B | Reduced serum levels of IFN-γ, IL-6, and TNF-α; inhibited P-P65 (NF-κB subunit). |
To illustrate the methodology behind this data, here is a detailed protocol from a key study on psoriasis [8]:
A significant challenge for several natural anti-inflammatories, including andrographolide, is poor bioavailability and low stability [6]. Research is actively exploring solutions:
The main area for development lies in creating innovative formulations or derivatives to overcome inherent bioavailability limitations, a challenge shared with other potent natural products like curcumin and EGCG [6].
The table below summarizes experimental data on andrographolide's synergistic effects from recent studies.
| Combination Drug | Disease/Condition | Experimental Model | Key Synergistic Findings | Proposed Mechanisms of Synergy | Citation |
|---|---|---|---|---|---|
| Amphotericin B | Fungal Infections | In vitro vs. C. albicans, A. fumigatus, A. niger, T. mentagrophytes | Fractional Inhibitory Concentration Index (FICI): 0.375 - 0.5 (Synergistic) [1] | Enhanced fungicidal activity; potential multi-target action on fungal membrane (Amphotericin B) and other cellular pathways (Andrographolide). [1] | [1] |
| Conventional Chemotherapy | Various Cancers | In vitro & In silico studies on multiple cancer cell lines | Enhanced chemokine activity, inhibition of tumor angiogenesis, induction of apoptosis. [2] [3] | Inhibition of key signaling pathways (PI3K/Akt/mTOR, NF-κB, JAK/STAT) by andrographolide sensitizes cancer cells to chemotherapy. [4] [3] [5] | [2] [4] [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
This protocol is based on the study that investigated synergy between andrographolide and amphotericin B [1].
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)This methodology was used across multiple studies to predict and validate andrographolide's synergistic mechanisms in cancer. [6] [7] [5]
The following diagram illustrates the key signaling pathways through which andrographolide exerts its anticancer effects and creates synergy, integrating findings from multiple studies. [6] [4] [3]
The evidence suggests andrographolide is a promising candidate for combination therapy. Its multi-target mechanism can help overcome drug resistance and reduce required doses of toxic conventional drugs [4] [1]. However, a significant challenge for its clinical translation is low oral bioavailability [8]. Future research should focus on developing novel formulations, such as sulfonated derivatives [8] or bioavailability-enhanced products [9], to improve its pharmacokinetic profile.
The table below summarizes the key activities and experimental data for andrographolide and its representative derivatives.
| Compound Name | Core Biological Activities | Experimental Model (Cell Line/Organism) | Key Quantitative Results / IC50 / Efficacy | Primary Mechanism of Action |
|---|---|---|---|---|
| Andrographolide | Broad-spectrum anti-inflammatory, Antiviral (SARS-CoV-2) [1] [2] [3] | LPS/IFN-γ induced RAW264.7 cells; Human macrophage THP-1 cells; Human lung epithelial Calu-3 cells [1] [3] | PGE2 inhibition (IC50 = 8.8 μM); Inhibits IL-6, TNF-α, IFN-γ; SARS-CoV-2 inhibition (IC50 = 0.034 μM) [1] [3] | Potent downregulation of NF-κB signaling pathway [1] [4] [3] |
| Derivative 3b | Anti-inflammatory, Immunosuppressive [4] | Mouse model of LPS-induced acute pulmonary inflammation; AD-293 and HeLa cell lines [4] | Suppressed pro-inflammatory cytokines (TNF-α, IL-6); Protected mice from lung inflammation [4] | Inhibits NF-κB p65 subunit nuclear translocation and phosphorylation [4] |
| Derivative 5a & 5b | Anti-inflammatory [4] | AD-293 and HeLa cell lines [4] | Inhibited TLR4 and TNF-α/NF-κB signaling pathways [4] | Attenuated phosphorylation of p65 and IκBα (components of NF-κB pathway) [4] |
| C-12 dithiocarbamate with 2,4,5-trifluorobenzene (Compound 1) | Antiviral (SARS-CoV-2 Main Protease Inhibitor) [5] | Enzyme inhibition assay against SARS-CoV-2 Mpro; Cytotoxicity in HepG2, HaCaT, HEK293T cells [5] | ~70% Mpro inhibition at 100 μM; Moderate to low cytotoxicity [5] | Non-covalent binding to Mpro active site (residues H41, M49, M165) [5] |
| 19-(2-furoyl)-1,2-didehydro-3-ox-andrographolide | Anticancer [3] | HCT116 and MCF-7 cancer cell lines [3] | IC50 < 8 μM for both cell lines [3] | Information not specified in search results |
| 12-Thioether andrographolide analog | Anticancer [3] | MCF-7 human breast cancer cell lines [3] | Cytotoxic effect [3] | Information not specified in search results |
For researchers looking to replicate or understand the basis of the data, here are the methodologies from key studies.
Anti-inflammatory Activity Assessment (in vitro) [1]
SARS-CoV-2 Main Protease (Mpro) Inhibition [5]
NF-κB Signaling Pathway Analysis [4]
The diagrams below illustrate the logical workflow for derivative design and the primary anti-inflammatory mechanism identified in the research.
Andrographolide, derived from Andrographis paniculata, fights cancer through multiple mechanisms. The table below summarizes its effects and the molecular pathways involved in different cancer types.
| Cancer Type | Cell Line/Model | Key Mechanisms & Effects | Molecular Targets & Pathways |
|---|
| Gastric Cancer | BGC-823 [1], SGC7901 [2] | - Inhibits cell proliferation [1]
The following diagram summarizes the core signaling pathways through which andrographolide exerts its anti-cancer effects, based on evidence across multiple studies.
This table provides a quantitative summary of andrographolide's anti-cancer effects from key experiments.
| Cancer Type | Cell Line/Model | Key Experimental Findings | IC50 / Effective Concentration |
|---|
| Gastric Cancer | BGC-823 [1] | - Time- & concentration-dependent growth inhibition [1]
For researchers looking to replicate or design related studies, here is a detailed breakdown of the key methodologies used in the cited literature.
The evidence strongly positions andrographolide as a promising multi-targeted anti-cancer agent. Its ability to simultaneously induce apoptosis, inhibit metastasis, and target cancer stem cells is particularly valuable [2] [5] [4]. Furthermore, its reported selective cytotoxicity against cancer cells while sparing normal cells (like MCF-10A breast epithelial cells) highlights its potential for a favorable safety profile [3].
However, to advance this compound towards clinical application, future research must address several gaps:
The table below summarizes the binding affinity data for andrographolide from various studies. A more negative binding energy (kcal/mol) indicates a stronger and more favorable binding interaction.
Table 1: Direct Molecular Docking Scores of Andrographolide
| Target Protein | Associated Condition | Andrographolide Binding Affinity (kcal/mol) | Control / Context | Source |
|---|---|---|---|---|
| PI3K | Chondrosarcoma [1] | < -5.0 | Core target identified via network pharmacology [1] | Experimental Study [1] |
| AKT | Chondrosarcoma [1] | < -5.0 | Core target identified via network pharmacology [1] | Experimental Study [1] |
| mTOR | Chondrosarcoma [1] | < -5.0 | Core target identified via network pharmacology [1] | Experimental Study [1] |
| SRC | Gastric Cancer [2] | -9.2 | Identified as a potential hub target [2] | Experimental Study [2] |
| AKT1 | Gastric Cancer [2] | -8.8 | Identified as a potential hub target [2] | Experimental Study [2] |
| STAT3 | Gastric Cancer [2] | -8.7 | Identified as a potential hub target [2] | Experimental Study [2] |
| MAPK1 | Gastric Cancer [2] | -8.3 | Identified as a potential hub target [2] | Experimental Study [2] |
| TP53 | Gastric Cancer [2] | -7.1 | Identified as a potential hub target [2] | Experimental Study [2] |
| HSP90AA1 | Gastric Cancer [2] | -6.5 | Identified as a potential hub target [2] | Experimental Study [2] |
| MMP9 | Asthma [3] | Higher Affinity | Compared to other potential targets like PRKCA, JAK2 [3] | Experimental Study [3] |
| VDAC | Colorectal Cancer [4] | High Affinity | Identified as a direct binding target [4] | Experimental Study [4] |
One study provided a direct comparison between andrographolide and a control drug against the same target.
Table 2: Direct Comparison with a Control Drug (SARS-CoV-2 Main Protease)
| Compound | Binding Affinity (kcal/mol) | Remarks | Source |
|---|---|---|---|
| Andrographolide | -7.6 | Compared to control drugs for COVID-19 [5] | Computational Study [5] |
| Hydroxychloroquine | -6.4 | Used as a control drug in this study [5] | Computational Study [5] |
> Note: This data comes from a computational study published in 2020 [5]. The binding affinity is more favorable for andrographolide in this specific simulation, but this is a single data point and requires experimental validation.
The molecular docking data presented relies on standardized computational and experimental workflows. The following diagram outlines the general process used in these studies, particularly those employing network pharmacology.
The key methodological steps are:
The data suggests that andrographolide can bind with high affinity to a diverse set of proteins implicated in cancer and inflammatory diseases. Two major mechanistic pathways have been elucidated:
The diagram below summarizes these two primary mechanisms.